3,6-Dimethylpyrazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKKBZUIFHHRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336684 | |
| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-47-4 | |
| Record name | 3,6-Dimethyl-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-dimethylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,6-Dimethylpyrazine-2-carbonitrile physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethylpyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 2435-47-4), a key heterocyclic building block. Pyrazine derivatives are integral to medicinal chemistry and drug discovery, serving as scaffolds in numerous bioactive compounds.[1][2][3] This document synthesizes critical data on the molecular structure, physical properties, and spectroscopic characteristics of this compound. Furthermore, it outlines standardized experimental protocols for the validation of these properties, offering a framework for researchers to ensure data integrity and reproducibility. The guide is designed to be a practical resource for scientists engaged in synthetic chemistry, pharmaceutical development, and materials science.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in pharmaceutical and materials science.[3] The pyrazine ring is a "privileged scaffold," appearing in a wide array of biologically active molecules, from anti-tuberculosis drugs like Pyrazinamide to novel compounds in active drug discovery programs.[1][2][3] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores.
This compound is a functionalized pyrazine derivative that serves as a versatile intermediate in organic synthesis.[1][4] The presence of two methyl groups and a nitrile moiety on the pyrazine core provides multiple reaction sites for further molecular elaboration, making it a valuable building block for creating complex molecular architectures.[5] Understanding its fundamental physicochemical properties is the first and most critical step in its effective application in research and development.
Molecular and Physicochemical Properties
A precise understanding of a compound's physical and chemical identity is foundational to its application. This section details the core properties of this compound.
Chemical Identity and Structure
The molecule consists of a central pyrazine ring substituted with two methyl groups at positions 3 and 6, and a nitrile group at position 2.
Caption: Molecular Structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from supplier technical data and predictive models.
| Property | Value | Source(s) |
| CAS Number | 2435-47-4 | [4][5][6] |
| Molecular Formula | C₇H₇N₃ | [4][5][7] |
| Molecular Weight | 133.15 g/mol | [4][5][7] |
| Appearance | Low melting crystalline solid | [8] (by analogy) |
| Melting Point | 49-50 °C | [7] |
| Boiling Point | 248.5 ± 35.0 °C (Predicted) | [7] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [7] |
| Purity | ≥ 98% | [4][5] |
| Storage | Sealed in a dry place at room temperature | [6][7] |
| pKa | -0.98 ± 0.10 (Predicted) | [7] |
Spectroscopic Profile: A Guide to Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectra are not provided, this section describes the expected features for this compound based on its structure, serving as a reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should be observed in the aromatic region, corresponding to the two methyl groups (at positions 3 and 6). Another singlet should appear for the lone proton on the pyrazine ring. The exact chemical shifts (ppm) will depend on the solvent used, but the integration of these peaks should be in a 3:3:1 ratio.
-
¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two methyl carbons, the four unique carbons of the pyrazine ring, and the carbon of the nitrile group (C≡N). The nitrile carbon typically appears in the 115-125 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands to look for include:
-
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a nitrile group.
-
C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyrazine ring.
-
C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (133.15).[5][7] Common fragmentation patterns for pyrazines may involve the loss of methyl groups or HCN, leading to characteristic fragment ions.
Experimental Protocols for Property Determination
To ensure the trustworthiness of experimental data, standardized protocols must be followed. This section provides step-by-step methodologies for determining key physicochemical properties.
Caption: General workflow for the physicochemical characterization of a compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C) suggests a high-purity sample.
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (49-50°C).[7]
-
Measurement: Decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
-
Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range.
Solubility Assessment
Understanding solubility is vital for designing reaction conditions, purification methods, and formulation strategies.
-
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
-
Methodology (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25°C) for 1-2 minutes.
-
Classification: Visually classify the solubility as 'soluble' (no solid particles visible), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
-
-
Expertise Insight: For drug development, quantitative solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4) is a critical parameter to determine, as it influences bioavailability.
Synthesis and Reactivity Overview
This compound is primarily utilized as a chemical intermediate. Pyrazinecarbonitriles, in general, are key precursors in the synthesis of more complex molecules, most notably in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs).[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the pyrazine ring can undergo various substitutions, making it a versatile scaffold for building molecular diversity.
Applications in Research and Drug Development
The pyrazine scaffold is a cornerstone in medicinal chemistry.[3] Its presence in approved drugs highlights its therapeutic relevance.[3] Compounds containing the pyrazine moiety are explored for a wide range of pharmacological activities. While specific applications for this compound are proprietary to ongoing research, its utility as a "protein degrader building block" suggests its role in the development of novel therapeutic modalities like PROTACs (Proteolysis-targeting chimeras).[5]
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6][7] This prevents hydration and degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical properties. Its melting point of 49-50°C, molecular weight of 133.15 g/mol , and characteristic spectroscopic features make it readily identifiable and verifiable.[5][7] As a functionalized heterocyclic compound, it represents a valuable tool for chemists in both academic and industrial settings, particularly for those engaged in the synthesis of novel compounds for drug discovery and materials science. This guide provides the foundational data and procedural insights necessary for its effective and reliable use.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2435-47-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 2435-47-4 [m.chemicalbook.com]
- 8. 2,6-Dimethylpyrazine CAS#: 108-50-9 [m.chemicalbook.com]
Spectroscopic Characterization of 3,6-Dimethylpyrazine-2-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,6-dimethylpyrazine-2-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and extensive data from analogous pyrazine derivatives to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a pyrazine ring substituted with two methyl groups and a nitrile group. This substitution pattern leads to a unique electronic environment that is reflected in its spectroscopic signatures. The lone pair electrons on the nitrogen atoms, the aromaticity of the pyrazine ring, and the electron-withdrawing nature of the nitrile group all play crucial roles in determining the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton on the pyrazine ring and two for the protons of the two methyl groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | 8.5 - 8.7 | Singlet (s) | 1H | H-5 |
| Methyl Protons | 2.6 - 2.8 | Singlet (s) | 3H | C-6-CH₃ |
| Methyl Protons | 2.5 - 2.7 | Singlet (s) | 3H | C-3-CH₃ |
Causality Behind Predictions:
-
Aromatic Proton (H-5): The pyrazine ring is an electron-deficient aromatic system, which deshields the ring protons, causing them to appear at a relatively high chemical shift. The presence of the electron-withdrawing nitrile group at C-2 further deshields the adjacent protons. However, the two electron-donating methyl groups at C-3 and C-6 will slightly shield the ring. The proton at the C-5 position is expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (C-6-CH₃ and C-3-CH₃): The methyl groups are attached to the aromatic pyrazine ring, and their protons are expected to resonate in the typical range for methyl groups on an aromatic ring. The two methyl groups are in slightly different electronic environments due to the proximity of the nitrile group to the C-3 methyl group, which may lead to a slight difference in their chemical shifts. Both signals are expected to be singlets as there are no adjacent protons for coupling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Quaternary Carbon | 155 - 160 | C-6 |
| Quaternary Carbon | 150 - 155 | C-3 |
| Aromatic CH | 140 - 145 | C-5 |
| Quaternary Carbon | 130 - 135 | C-2 |
| Nitrile Carbon | 115 - 120 | -C≡N |
| Methyl Carbon | 20 - 25 | C-6-CH₃ |
| Methyl Carbon | 18 - 23 | C-3-CH₃ |
Causality Behind Predictions:
-
Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region. The carbons attached to the nitrogen atoms (C-3 and C-6) will be significantly deshielded. The carbon bearing the nitrile group (C-2) will also be deshielded. The C-5 carbon, bonded to a hydrogen, will likely appear at a lower chemical shift compared to the substituted carbons.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-120 ppm range.
-
Methyl Carbons (C-3-CH₃ and C-6-CH₃): The carbons of the methyl groups are expected in the aliphatic region of the spectrum. Similar to the proton signals, a slight difference in their chemical shifts may be observed due to the influence of the nitrile group.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Perform phase and baseline corrections to obtain a clear spectrum. Calibrate the chemical shifts using the TMS signal as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and methyl groups, the C=N and C=C bonds of the pyrazine ring, and the C≡N bond of the nitrile group.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| C≡N stretch (nitrile) | 2220 - 2240 | Sharp, Medium to Strong |
| C=C and C=N ring stretch | 1400 - 1600 | Medium to Strong |
| C-H bend (methyl) | 1350 - 1450 | Medium |
Causality Behind Predictions:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic systems. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.
-
Nitrile (C≡N) Stretching: The nitrile group has a very characteristic sharp absorption band in the 2220-2240 cm⁻¹ region. Its position can be influenced by conjugation with the aromatic ring.
-
Ring Stretching: The C=C and C=N stretching vibrations of the pyrazine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending: The bending vibrations of the methyl C-H bonds are expected in the 1350-1450 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
Caption: Standard workflow for IR data acquisition.
-
Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the frequencies of the absorption bands, which are then correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) and various fragment ions are detected. The molecular weight of this compound (C₇H₇N₃) is 133.15 g/mol .
| m/z | Predicted Ion | Possible Fragmentation Pathway |
| 133 | [M]⁺ | Molecular ion |
| 132 | [M-H]⁺ | Loss of a hydrogen radical from a methyl group |
| 118 | [M-CH₃]⁺ | Loss of a methyl radical |
| 106 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring and nitrile group |
| 79 | [C₅H₃N₂]⁺ | Further fragmentation of the pyrazine ring |
Causality Behind Predictions:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 133, corresponding to the intact molecule with one electron removed.
-
[M-H]⁺: Loss of a hydrogen radical from one of the methyl groups is a common fragmentation pathway for alkyl-substituted aromatic compounds.
-
[M-CH₃]⁺: Cleavage of a methyl group is also a likely fragmentation, leading to a stable pyrazinyl cation.
-
[M-HCN]⁺: The pyrazine ring can undergo fragmentation involving the loss of HCN, a stable neutral molecule.
-
Further Fragmentation: The resulting fragment ions can undergo further fragmentation, leading to smaller ions that are characteristic of the pyrazine ring structure.
Experimental Protocol for Mass Spectrometry
Caption: Standard workflow for mass spectrometry data acquisition.
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a pure, volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) are common methods.
-
Ionization: Electron Ionization (EI) is a standard technique for generating fragment-rich spectra that are useful for structural elucidation. Typically, an electron energy of 70 eV is used.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a comprehensive set of expected spectral data that can serve as a valuable reference for the identification and characterization of this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring that researchers can confidently validate these predictions in a laboratory setting.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3,6-Dimethylpyrazine-2-carbonitrile and its Analogs
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of 3,6-Dimethylpyrazine-2-carbonitrile, a heterocyclic compound of interest in pharmaceutical and materials science. While a definitive, publicly available crystal structure for this compound (CAS: 2435-47-4) is not presently documented in crystallographic databases, this guide establishes a robust framework for its determination.[1][2] By examining the crystallographic data of structurally related pyrazine derivatives, we delineate the anticipated molecular geometry, packing motifs, and intermolecular interactions. Furthermore, this document provides detailed, field-proven methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of such compounds, offering researchers and drug development professionals a practical guide to elucidating their three-dimensional structures.
Introduction: The Significance of Pyrazine Scaffolds
Pyrazine derivatives form a cornerstone of heterocyclic chemistry, with their unique electronic and structural properties lending them to a wide array of applications. These nitrogen-containing aromatic rings are prevalent in flavor and fragrance chemistry, and more critically, serve as vital scaffolds in the development of therapeutic agents.[3][4][5] The substitution pattern on the pyrazine ring dictates the molecule's pharmacological activity, making a precise understanding of its three-dimensional structure paramount for rational drug design and structure-activity relationship (SAR) studies. Pyrazine compounds have shown potential in anticancer and antimicrobial applications, and are key intermediates in the synthesis of various pharmaceuticals.[5][6] The addition of a carbonitrile group, as in this compound, introduces a versatile functional group capable of participating in various chemical transformations and intermolecular interactions, further highlighting the importance of its structural characterization.
Molecular Properties of this compound
While the full crystal structure remains to be elucidated, the fundamental molecular properties of this compound are known.
| Property | Value | Source |
| CAS Number | 2435-47-4 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| SMILES Code | CC1=NC(C#N)=C(C)N=C1 | [2] |
These data provide the basic building blocks for any theoretical and experimental structural analysis.
The Path to Crystal Structure Elucidation: A Methodological Workflow
The determination of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of a crystallographic model. The following workflow represents an industry-standard approach to obtaining single-crystal X-ray diffraction data.
References
- 1. This compound [myskinrecipes.com]
- 2. 2435-47-4|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]
- 6. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile from diaminomaleonitrile
An In-Depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile from Diaminomaleonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis route detailed herein utilizes the condensation reaction between diaminomaleonitrile (DAMN), a versatile and accessible building block, and biacetyl (2,3-butanedione). This document offers a deep dive into the underlying reaction mechanism, a detailed step-by-step experimental protocol, and methods for the purification and characterization of the final product. The content is tailored for researchers, chemists, and professionals in drug development, providing the scientific rationale behind experimental choices to ensure reproducibility and a thorough understanding of the process.
Introduction: The Significance of Pyrazinecarbonitriles
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged scaffolds in the pharmaceutical industry, with applications ranging from kinase inhibitors in oncology to agents targeting various receptors and enzymes.[2] The introduction of a carbonitrile (-CN) group onto the pyrazine ring further enhances its utility, serving as a key pharmacophore or a synthetic handle for further molecular elaboration.
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a highly versatile and cost-effective precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines.[3][4] Its reactivity is often compared to that of o-phenylenediamine, readily undergoing condensation with 1,2-dicarbonyl compounds to form the pyrazine ring system.[4] This guide focuses specifically on the reaction of DAMN with biacetyl to yield this compound, a targeted building block for further chemical synthesis.
Reaction Mechanism and Rationale
The formation of the pyrazine ring from diaminomaleonitrile and an α-dicarbonyl compound is a classic condensation-cyclization reaction. The process is typically catalyzed by a weak acid, which serves to activate the carbonyl groups of the dicarbonyl compound, making them more susceptible to nucleophilic attack.
The key steps are:
-
Nucleophilic Attack: One of the amino groups of diaminomaleonitrile acts as a nucleophile, attacking one of the carbonyl carbons of biacetyl. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Imine Formation: A molecule of water is eliminated to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the DAMN moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered dihydropyrazine ring.
-
Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of the stable, aromatic pyrazine ring.
This sequence provides a high-yield pathway to the desired substituted pyrazine. The choice of biacetyl specifically introduces two methyl groups at positions 3 and 6 of the resulting pyrazine-2-carbonitrile.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the established condensation reaction between DAMN and biacetyl.[2]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Diaminomaleonitrile (DAMN) | ≥98% Purity | Sigma-Aldrich | Toxic. Handle with appropriate PPE. |
| Biacetyl (2,3-Butanedione) | ≥97% Purity | Acros Organics | Volatile and flammable. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Acetic Acid (Glacial) | ACS Grade | VWR | Catalyst. Corrosive. |
| Diethyl Ether | Anhydrous | EMD Millipore | For washing the product. Flammable. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux Condenser | - | - | |
| Magnetic Stirrer and Stir Bar | - | - | |
| Heating Mantle | - | - | |
| Buchner Funnel and Filter Flask | - | - | For product isolation. |
| Filter Paper | - | - |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diaminomaleonitrile (1.0 eq., e.g., 5.0 g) and anhydrous ethanol (50 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: To the stirring suspension, add biacetyl (1.0 eq., molar equivalent to DAMN) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq. or ~5 drops).
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 to 6 hours.
-
Rationale: Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions. The acetic acid catalyst protonates the carbonyls of biacetyl, accelerating the rate-limiting nucleophilic attack. Ethanol is an effective solvent that dissolves the reactants at elevated temperatures and is relatively inert.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates the completion of the reaction.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold ethanol and then with diethyl ether to remove any residual impurities.
-
Rationale: Washing with cold ethanol removes soluble impurities without significantly dissolving the desired product. The subsequent wash with diethyl ether helps to dry the product quickly due to its high volatility.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
4.1. Expected Analytical Data
| Analysis Technique | Expected Result |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol [5] |
| Melting Point | To be determined experimentally and compared with literature values. |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.5 (s, 1H, pyrazine-H), ~2.7 (s, 3H, -CH₃), ~2.6 (s, 3H, -CH₃). Chemical shifts are approximate. |
| ¹³C NMR (CDCl₃) | Signals expected for aromatic carbons (including a quaternary carbon attached to -CN), nitrile carbon, and methyl carbons. |
| IR Spectroscopy | Characteristic peaks: ~2230 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic stretches). |
| Mass Spec (EI) | m/z: 133 (M⁺), corresponding to the molecular ion. |
4.2. Overall Experimental Workflow
The entire process, from initial setup to final analysis, follows a logical and systematic sequence to ensure the successful synthesis and validation of the target compound.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Conclusion
The synthesis of this compound via the condensation of diaminomaleonitrile and biacetyl represents an efficient and reliable method for accessing this valuable heterocyclic building block. The procedure is robust, scalable, and relies on readily available starting materials. By understanding the underlying chemical principles and adhering to a systematic experimental protocol, researchers can confidently produce this compound in high purity, enabling its use in a wide range of applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 3,6-dimethylpyrazine-2-carbonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. The primary focus is on the well-established cyclocondensation reaction between an α-dicarbonyl compound and an α-aminonitrile derivative. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
Pyrazinecarbonitriles are a class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The pyrazine ring is a prevalent scaffold in numerous pharmaceuticals and natural products.[1] The nitrile functional group offers versatile reactivity, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical space.
Specifically, this compound is a valuable intermediate. The substitution pattern on the pyrazine ring, featuring two methyl groups and a nitrile, provides a unique combination of steric and electronic properties that are leveraged in the design of targeted therapeutic agents and functional materials.
Core Synthesis Mechanism: Cyclocondensation Pathway
The most common and efficient method for synthesizing substituted pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[3][4] For the synthesis of this compound, this general approach is adapted by reacting an α-dicarbonyl with an α-aminonitrile derivative. The most direct precursors are 2,3-butanedione (also known as diacetyl) and 2-amino-2-cyanoacetamide.[5][6]
The reaction proceeds through a base-catalyzed cyclocondensation mechanism. The process can be dissected into several key steps:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of 2-amino-2-cyanoacetamide on one of the carbonyl carbons of 2,3-butanedione. This forms a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal readily dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amino group of the intermediate then attacks the remaining carbonyl group intramolecularly, forming a six-membered dihydropyrazine ring.
-
Aromatization: The dihydropyrazine intermediate subsequently undergoes oxidation to form the stable aromatic pyrazine ring. This oxidation can often occur via air oxidation, especially under the reaction conditions, or can be facilitated by an added oxidizing agent.
The causality behind this pathway lies in the inherent reactivity of the starting materials. The electrophilic nature of the adjacent carbonyl carbons in 2,3-butanedione makes them susceptible to nucleophilic attack by the amino groups of 2-amino-2-cyanoacetamide. The subsequent cyclization is entropically favored due to the formation of a stable six-membered aromatic ring.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
2,3-Butanedione (Diacetyl), ≥97%
-
Ethanol, anhydrous
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-cyanoacetamide (1.0 eq) in anhydrous ethanol (100 mL).
-
Addition of Base: To this solution, add a catalytic amount of 5 M aqueous sodium hydroxide solution (0.1 eq). Stir the mixture for 10 minutes at room temperature. The base is crucial as it facilitates the deprotonation of the amino group, increasing its nucleophilicity.
-
Addition of Diketone: Slowly add 2,3-butanedione (1.1 eq) to the reaction mixture. The slight excess of the diketone ensures the complete consumption of the limiting aminonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Data Summary and Comparison
The yield of the cyclocondensation reaction can vary depending on the specific reaction conditions. Below is a table summarizing typical data and potential variations.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale for Variation |
| Base | Catalytic NaOH | Triethylamine (TEA) | TEA is an organic base, which can be advantageous in reactions where water sensitivity is a concern. |
| Solvent | Ethanol | Methanol | Methanol has a lower boiling point, which may require shorter reaction times but could also lead to lower yields. |
| Temperature | Reflux (~78 °C) | 50 °C | Lower temperatures can sometimes improve selectivity and reduce the formation of side products, but will likely require longer reaction times. |
| Typical Yield | 65-75% | 60-70% | The choice of base and solvent can impact the reaction kinetics and equilibrium, thus affecting the overall yield. |
Troubleshooting and Field Insights
-
Low Yield: A common issue is incomplete reaction or the formation of side products. Ensure that the 2-amino-2-cyanoacetamide is of high purity, as impurities can interfere with the reaction. Additionally, ensure the reaction goes to completion by monitoring with TLC.
-
Purification Challenges: The product can sometimes be difficult to separate from unreacted starting materials or byproducts. Careful optimization of the column chromatography conditions (eluent system) is critical. A gradient elution from non-polar to more polar is often effective.
-
Aromatization Step: In some cases, the final oxidation/aromatization step can be sluggish. If the dihydropyrazine intermediate is isolated, bubbling air through the reaction mixture or the use of a mild oxidizing agent can drive the reaction to completion.
Caption: Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound via the cyclocondensation of 2,3-butanedione and 2-amino-2-cyanoacetamide is a robust and reliable method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for the successful synthesis and purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 4. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 5. 2-Amino-2-cyanoacetamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Diacetyl - Wikipedia [en.wikipedia.org]
- 7. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of 3,6-Dimethylpyrazine-2-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the known and potential biological activities of 3,6-Dimethylpyrazine-2-carbonitrile. While direct experimental data on this specific molecule is limited in publicly available literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its potential pharmacological profile based on established knowledge of the pyrazine scaffold and its derivatives. By examining structure-activity relationships, this guide offers insights into its likely metabolic fate, toxicological profile, and potential therapeutic applications, particularly in oncology and infectious diseases. Detailed methodologies for the synthesis and biological evaluation of related compounds are provided to facilitate further investigation into this promising chemical entity.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products, pharmaceuticals, and flavoring agents.[1] The pyrazine ring's unique electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a valuable pharmacophore in drug design.[1]
Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This diverse range of activities has fueled extensive research into the synthesis and biological evaluation of novel pyrazine-containing compounds for therapeutic applications. This guide will focus on the potential biological landscape of a specific derivative, this compound, by dissecting the contributions of its core structure and functional groups.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2435-47-4 | [3] |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Purity | min 98% | [4] |
| Storage | Room temperature | [4] |
The synthesis of pyrazine derivatives can be achieved through various established routes. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For substituted pyrazines like this compound, a plausible synthetic route would involve the reaction of diaminomaleonitrile with biacetyl.[5]
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of this compound.
Predicted Biological Activities Based on Structural Analogs
The biological activity of this compound can be inferred by examining the known activities of structurally related pyrazine derivatives. The key structural features of the target molecule are the pyrazine core, two methyl groups, and a nitrile group.
Anticancer Potential: Kinase Inhibition
A significant body of research has highlighted the potential of pyrazine derivatives as anticancer agents, often through the inhibition of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive therapeutic targets.
The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally analogous to our target compound, has been identified as a promising starting point for the design of kinase inhibitors. While direct comparative data is unavailable, the presence of the pyrazine-2-carbonitrile moiety suggests that this compound could exhibit inhibitory activity against various kinases.
Antimicrobial Activity
Pyrazine derivatives have been reported to possess broad-spectrum antimicrobial activity.[6][7] For instance, 2,5-bis(1-methylethyl)-pyrazine has demonstrated activity against both bacteria and fungi.[6][7] The proposed mechanisms of antimicrobial action for pyrazine derivatives include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[8] The lipophilic nature of the methyl groups on this compound may enhance its ability to penetrate microbial cell membranes, potentially contributing to antimicrobial effects.
Anti-inflammatory Activity
Certain pyrazine-modified natural product derivatives have shown anti-inflammatory properties.[1] For example, a paeonol derivative incorporating a pyrazine structure exhibited significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[1] The anti-inflammatory potential of this compound warrants further investigation.
Metabolism and Toxicology Profile
The metabolic fate and toxicological profile of this compound are crucial considerations for its potential therapeutic development.
Predicted Metabolism
Metabolic studies on various pyrazine derivatives, primarily in rats, have shown that they are efficiently metabolized and excreted.[9] Common metabolic pathways include:
-
Oxidation of side-chains: The methyl groups of this compound are likely to be oxidized to the corresponding carboxylic acids.[9]
-
Ring hydroxylation: The pyrazine ring itself can undergo hydroxylation.[9]
-
Conjugation: The resulting metabolites can be conjugated with glycine, glucuronic acid, or sulfate before excretion.[9]
General Toxicology
Many pyrazine derivatives are used as flavoring agents in food and are considered safe for consumption at low levels.[10] However, hazards for skin and eye contact, as well as respiratory exposure, have been identified for several pyrazine compounds.[11] Most are classified as irritating to the respiratory system.[11] A comprehensive toxicological evaluation of this compound would be necessary to determine its safety profile for any potential therapeutic application.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo assays are required. The following are representative protocols for assessing its potential anticancer and antimicrobial activities.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Workflow for In Vitro Anticancer Screening:
Caption: A typical workflow for an in vitro cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum according to CLSI guidelines.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural analogs suggests a high potential for interesting pharmacological properties. Its pyrazine-2-carbonitrile core points towards potential anticancer activity through kinase inhibition, and the presence of lipophilic methyl groups may confer antimicrobial properties.
The synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide are critical next steps. Such studies will be instrumental in validating the predicted biological activities and determining the therapeutic potential of this compound. This in-depth technical guide serves as a foundational resource to stimulate and guide future research into this promising area of medicinal chemistry.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 11. researchgate.net [researchgate.net]
The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Evolution of Pyrazine-2-Carbonitrile Derivatives
Abstract
The pyrazine-2-carbonitrile scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery, synthesis, and biological significance of this pivotal class of molecules. We will traverse the historical landscape of pyrazine chemistry, from its early beginnings to the strategic introduction of the 2-carbonitrile moiety that unlocked a wealth of therapeutic potential. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic evolution of these derivatives, detailed experimental protocols for key compounds, and a thorough examination of their diverse biological activities, including their roles as antiviral, anticancer, and antimicrobial agents. Quantitative biological data and mechanistic insights are presented to provide a holistic view of this important chemical series.
A Historical Perspective: The Genesis of Pyrazine Chemistry
The story of pyrazine-2-carbonitrile derivatives is built upon the foundational discoveries in pyrazine chemistry dating back to the 19th century. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844, a compound he named "amarone".[1] This pioneering work was followed by the development of classical synthetic methodologies that remain relevant today, such as the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879.[2] For decades, pyrazines were primarily of interest for their sensory properties, being identified as key flavor and aroma components in a variety of roasted and baked goods. A significant milestone in understanding the natural occurrence of pyrazines was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis in 1962.[3]
The foray of pyrazines into the pharmaceutical realm was marked by the discovery of the antitubercular activity of pyrazinamide, a simple carboxamide derivative. This discovery highlighted the potential of the pyrazine core in modulating biological systems and set the stage for more elaborate explorations of its chemical space.
The strategic introduction of the 2-carbonitrile functionality onto the pyrazine ring marked a pivotal turning point. This electron-withdrawing group not only modulates the electronic properties of the pyrazine ring but also serves as a versatile synthetic handle for further chemical modifications. Pyrazine-2-carbonitrile itself has become a crucial intermediate in the synthesis of pyrazinamide, the frontline anti-tuberculosis drug.[3][4] This established its importance in industrial pharmaceutical synthesis and spurred further investigation into the therapeutic potential of its derivatives.
The Synthetic Arsenal: Crafting Pyrazine-2-Carbonitrile Derivatives
The synthesis of pyrazine-2-carbonitrile and its derivatives has evolved significantly, driven by the demand for efficient and scalable routes to key pharmaceutical intermediates and novel drug candidates.
Fundamental Synthesis of the Pyrazine-2-carbonitrile Core
Two primary strategies have dominated the synthesis of the parent pyrazine-2-carbonitrile:
-
Ammoxidation of 2-Methylpyrazine: This industrial method involves the vapor-phase reaction of 2-methylpyrazine with ammonia and oxygen over a catalyst at high temperatures.[5][6] Various catalytic systems have been developed to optimize the yield and selectivity of this process, with vanadium and molybdenum-based catalysts being particularly effective.[7][8]
-
Cyanation of Halogenated Pyrazines: A more common laboratory-scale approach involves the nucleophilic substitution of a halogen atom (typically bromine or chlorine) at the 2-position of the pyrazine ring with a cyanide source. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium ferrocyanide, have proven to be highly efficient.[3][9]
Synthesis of Key Pharmaceutical Intermediates
The versatility of the pyrazine-2-carbonitrile scaffold is exemplified by its role in the synthesis of major drugs.
Pyrazinamide is synthesized from pyrazine-2-carboxylic acid, which can be obtained by the hydrolysis of pyrazine-2-carbonitrile. The carboxylic acid is then typically converted to the corresponding acyl chloride, which is subsequently reacted with ammonia to yield pyrazinamide.[5][10]
The antiviral drug Favipiravir (T-705) relies on the key intermediate 3,6-dichloropyrazine-2-carbonitrile. An efficient synthesis of this intermediate starts from 2-aminopyrazine and involves a multi-step sequence including regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction.[1][2][11]
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanopyrazine from 2-Bromopyrazine
-
Reaction: Palladium-catalyzed cyanation
-
Reagents: 2-bromopyrazine, potassium ferrocyanide trihydrate, palladium acetate, sodium carbonate, N,N-dimethylacetamide (DMAc).
-
Procedure:
-
To a three-necked flask, add DMAc, 2-bromopyrazine, potassium ferrocyanide trihydrate, palladium acetate, and sodium carbonate under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is subjected to reduced pressure distillation to afford 2-cyanopyrazine as a transparent liquid.[9][12]
-
Protocol 2: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
-
Starting Material: 3-hydroxy-6-bromopyrazine-2-amide
-
Reagents: Phosphorus oxychloride (POCl₃), diisopropylethylamine (DIEA), lithium chloride.
-
Procedure:
-
Mix 3-hydroxy-6-bromopyrazine-2-amide, lithium chloride, and phosphorus oxychloride and heat to 50°C with stirring.
-
Add diisopropylethylamine to the reaction mixture and heat to 80°C for 1 hour.
-
Cool the mixture to approximately 30°C and slowly quench with ice water.
-
Filter the resulting precipitate and slurry with isopropanol to obtain 3,6-dichloropyrazine-2-carbonitrile as a pale yellow solid.[13]
-
Biological Activities and Therapeutic Applications
The pyrazine-2-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.
Antiviral Activity: The Case of Favipiravir (T-705)
Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[14][15]
-
Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP). T-705-RTP acts as a purine nucleotide analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3][9][16][17][18] This inhibition can occur through two primary mechanisms: chain termination, where the incorporation of T-705-RTP into the nascent viral RNA strand prevents further elongation, or lethal mutagenesis, where the incorporation leads to an accumulation of mutations in the viral genome, rendering it non-viable.[4][18]
Anticancer Activity: Targeting Kinase Signaling
Several pyrazine-2-carbonitrile derivatives have emerged as potent and selective kinase inhibitors, a major class of anticancer drugs.[19][20]
-
Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a crucial serine/threonine kinase in the DNA damage response pathway.[12] In cancer cells with defects in other cell cycle checkpoints, inhibition of CHK1 can lead to mitotic catastrophe and cell death, particularly when combined with DNA-damaging chemotherapy.[21] A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and orally bioavailable CHK1 inhibitors.[12][21][22] Prexasertib (LY2606368), a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has undergone clinical evaluation.[23]
Antimicrobial Activity
Derivatives of pyrazine-2-carboxylic acid and pyrazine-2-carbohydrazide have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[24][25][26] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes such as GlcN-6-P synthase, which is involved in cell wall biosynthesis.[27]
Quantitative Biological Data
The following tables summarize the biological activity of selected pyrazine-2-carbonitrile derivatives.
Table 1: Antiviral Activity of Pyrazine-2-Carbonitrile Derivatives
| Compound | Virus | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| Favipiravir (T-705) | Influenza A (H1N1) | Plaque reduction | 0.013 - 0.48 | [2] |
| Favipiravir (T-705) | West Nile Virus | Cell culture | ~1 | [28] |
| Pyrido[2,3-b]pyrazine derivative (27) | Human Cytomegalovirus (HCMV) | Antiviral assay | 0.33 | [7][27] |
Table 2: Anticancer Activity of Pyrazine-2-Carbonitrile Derivatives
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| Prexasertib (LY2606368) | CHK1 | Biochemical assay | 1 | [23] |
| CCT244747 | CHK1 | Biochemical assay | 1.3 | [13] |
| 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (DUB-IN-1) | USP8 | Biochemical assay | 850 | [6] |
| Pyrazine-pyrimidine hybrid (35) | Prostate (DU-145) | Antiproliferative assay | 5 µg/mL | [29] |
Table 3: Antimicrobial Activity of Pyrazine-2-Carbonitrile Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazine-2-carbohydrazide derivatives (various) | S. aureus, B. subtilis | 32 - 512 | [30] |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | M. tuberculosis H37Rv | 1.56 | [5] |
| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | [24] |
| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 | [24] |
Conclusion and Future Perspectives
The journey of pyrazine-2-carbonitrile derivatives from simple flavor compounds to life-saving therapeutics is a testament to the power of synthetic chemistry and rational drug design. The strategic incorporation of the 2-carbonitrile group has unlocked a vast and diverse chemical space with profound biological implications. From the broad-spectrum antiviral activity of Favipiravir to the targeted anticancer potential of CHK1 inhibitors, this scaffold continues to yield promising drug candidates.
Future research in this area will likely focus on several key aspects: the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for pyrazine-2-carbonitrile derivatives, and the optimization of existing lead compounds to enhance their efficacy and safety profiles. The rich history and proven track record of this remarkable heterocycle suggest that the era of pyrazine-2-carbonitrile derivatives in medicine is far from over.
References
- 1. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterispharma.com [sterispharma.com]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 12. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioCentury - Therapeutics: Checkpoint kinase 1 (Chk1; CHEK1) [biocentury.com]
- 14. Favipiravir - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjpbcs.com [rjpbcs.com]
- 25. jyoungpharm.org [jyoungpharm.org]
- 26. jocpr.com [jocpr.com]
- 27. benchchem.com [benchchem.com]
- 28. sciforum.net [sciforum.net]
- 29. researchgate.net [researchgate.net]
- 30. turkjps.org [turkjps.org]
The Enigmatic Presence of Dimethylpyrazine Carbonitriles in Nature: A Technical Guide for Researchers
A Foreword for the Modern Researcher: The quest for novel bioactive molecules is an unending frontier in scientific exploration. Nature, in its vast complexity, continues to be the ultimate wellspring of chemical diversity. This guide delves into the intriguing yet largely uncharted territory of dimethylpyrazine carbonitriles, a class of compounds at the intersection of two significant families of natural products: the flavor-active pyrazines and the functionally diverse organonitriles. While direct evidence for the widespread natural occurrence of dimethylpyrazine carbonitriles remains elusive, this document serves as a technical roadmap for the forward-thinking researcher. By integrating established knowledge of pyrazine biosynthesis and nitrile formation, we provide a foundational framework to guide the search for, and potential discovery of, these fascinating molecules in the natural world.
The Chemical Landscape: Understanding the Pyrazine Core and the Carbonitrile Functionality
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature.[1] They are renowned for their potent sensory properties, contributing to the characteristic aromas of roasted, toasted, and fermented foods.[2][3] Alkylpyrazines, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, are well-documented components of various foods, including coffee, cocoa, and baked goods, and are also found in some organisms like insects and bacteria.[4][5]
The carbonitrile (or nitrile) group (-C≡N) is another functionally significant moiety found in a diverse array of natural products. These compounds, often referred to as organonitriles, exhibit a wide spectrum of biological activities, from defensive agents in plants to signaling molecules. The biosynthesis of the nitrile group is a fascinating enzymatic process, often involving the conversion of amino acids or other nitrogenous precursors.
The subject of this guide, dimethylpyrazine carbonitriles, represents a unique chemical scaffold that marries the aromatic pyrazine ring with the reactive carbonitrile group. A representative structure, 3,6-dimethylpyrazine-2-carbonitrile, highlights this fusion.[6] The electronic properties of the pyrazine ring, combined with the nucleophilic and electrophilic potential of the nitrile, suggest a rich and largely unexplored chemical space with potential for novel biological activity.
Biosynthetic Crossroads: A Hypothetical Pathway to Dimethylpyrazine Carbonitriles
While a definitive biosynthetic pathway for dimethylpyrazine carbonitriles has not been elucidated from a natural source, we can propose a plausible route by drawing parallels from known enzymatic reactions. The biosynthesis of the pyrazine ring is generally understood to arise from the condensation of α-amino ketones, which are themselves derived from amino acids.[2] L-threonine, for instance, is a known precursor to 2,5-dimethylpyrazine in some bacteria.[7]
The formation of the carbonitrile group in nature is often catalyzed by enzymes such as aldoxime dehydratases or nitrilases. A hypothetical chemoenzymatic pathway could therefore involve the following key steps:
-
Formation of the α-amino ketone precursor: This would likely follow the established pathways for alkylpyrazine biosynthesis, starting from common amino acids.
-
Introduction of the Nitrile Functionality: This is the critical, and as yet unobserved, step in a natural system for this class of molecules. It could potentially occur through:
-
Enzymatic cyanation of a pyrazine precursor: An enzyme could catalyze the addition of a cyanide group to a pre-formed pyrazine ring or an intermediate.
-
Incorporation of a nitrile-containing precursor: A biosynthetic pathway could utilize a precursor that already contains a nitrile group, which is then incorporated into the pyrazine ring structure.
-
The following diagram illustrates a conceptual biosynthetic workflow:
Caption: A proposed biosynthetic pathway for dimethylpyrazine carbonitrile.
A Strategy for Discovery: Isolation and Detection Protocols
The search for novel natural products requires a robust and systematic approach to extraction, isolation, and characterization. The following protocols are designed to guide the researcher in the potential discovery of dimethylpyrazine carbonitriles from complex biological matrices.
Extraction of Target Compounds
Given the likely semi-volatile and moderately polar nature of dimethylpyrazine carbonitriles, a multi-step extraction strategy is recommended to capture a broad range of potential compounds.
Table 1: Recommended Extraction Solvents and Techniques
| Extraction Technique | Solvent System | Target Polarity | Rationale |
| Solid-Phase Microextraction (SPME) | N/A (adsorption-based) | Volatile & Semi-volatile | A non-destructive technique ideal for headspace analysis of volatile pyrazines and related compounds.[8] |
| Solvent Extraction | Dichloromethane, Ethyl Acetate | Non-polar to Mid-polar | Effective for extracting a broad range of organic compounds from a liquid or solid matrix. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., methanol) | Tunable | A "green" extraction method that allows for selective extraction by modifying pressure and temperature.[9] |
Chromatographic Isolation
Following extraction, a combination of chromatographic techniques will be necessary to isolate individual compounds from the complex mixture.
Caption: A generalized workflow for the isolation of target compounds.
Step-by-Step Isolation Protocol:
-
Initial Fractionation: The crude extract should be subjected to column chromatography using a silica gel or alumina stationary phase. A gradient elution with a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) will separate the compounds based on polarity.
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity is being screened for, each fraction can be tested to identify the most active fractions, thereby guiding the subsequent isolation steps.
-
High-Performance Liquid Chromatography (HPLC): The active or interesting fractions should be further purified using preparative or semi-preparative HPLC. A variety of column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions should be screened to achieve optimal separation.
-
Purity Assessment: The purity of the isolated compound should be confirmed using analytical HPLC with a diode array detector (DAD) or an evaporative light scattering detector (ELSD).
Structural Elucidation: Analytical Techniques
Once a pure compound is isolated, a suite of analytical techniques will be required to determine its chemical structure.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Information Gained | Key Considerations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High-resolution MS (e.g., TOF, Orbitrap) is crucial for accurate mass determination and elemental composition.[10] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC) | 2D NMR experiments are essential for unambiguously assigning the structure of a novel compound. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N stretch) | The nitrile group has a characteristic sharp absorption band in the IR spectrum. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation | The pyrazine ring will have characteristic UV absorption maxima. |
The following diagram illustrates the analytical workflow for an isolated "unknown" compound.
Caption: An integrated analytical workflow for structure determination.
Future Perspectives and the Path Forward
The exploration for naturally occurring dimethylpyrazine carbonitriles is a venture into a scientifically promising, yet unproven, domain. The convergence of advanced analytical technologies, synthetic biology, and bioinformatics offers an unprecedented opportunity to uncover novel metabolic pathways and their corresponding chemical products. Researchers embarking on this path are encouraged to consider the following:
-
Metagenomic Mining: Exploring the genomes of microorganisms known to produce pyrazines or nitrile-containing compounds may reveal novel biosynthetic gene clusters that could be responsible for the production of dimethylpyrazine carbonitriles.
-
Chemoenzymatic Synthesis: The development of novel biocatalysts through enzyme engineering could enable the in vitro or in vivo synthesis of these target molecules, providing standards for analytical comparison and material for biological screening.[11][12]
-
Broad-Spectrum Bioactivity Screening: Given the diverse biological roles of both pyrazines and organonitriles, any newly discovered dimethylpyrazine carbonitriles should be subjected to a wide range of bioassays to uncover their potential pharmacological or agrochemical applications.
References
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 4. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 9. Phycocyanin extraction from Limnospira spp.: sustainable source of natural blue color for the food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile
For: Researchers, scientists, and drug development professionals
Introduction
3,6-Dimethylpyrazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitrile group can serve as a versatile chemical handle for further molecular elaboration. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol, the underlying chemical principles, and essential safety considerations. The primary synthetic route discussed involves the condensation of diaminomaleonitrile (DAMN) with diacetyl (2,3-butanedione), a method noted for its efficiency and accessibility of starting materials.[1][2][3]
Materials and Reagents
A comprehensive list of all necessary materials and reagents for the successful synthesis of this compound is provided below.
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Diaminomaleonitrile (DAMN) | ≥98% | Sigma-Aldrich | 1187-42-4 | A key precursor; handle with care as it is a cyanide derivative. |
| Diacetyl (2,3-butanedione) | ≥97% | Acros Organics | 431-03-8 | Volatile and flammable liquid. |
| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | Used as the reaction solvent. |
| Acetic Acid | Glacial | VWR | 64-19-7 | Catalyst for the condensation reaction. |
| Sodium Bicarbonate | Reagent Grade | EMD Millipore | 144-55-6 | For neutralization. |
| Magnesium Sulfate | Anhydrous | Alfa Aesar | 7487-88-9 | For drying the organic phase. |
| Ethyl Acetate | HPLC Grade | J.T. Baker | 141-78-6 | For extraction. |
| Hexanes | HPLC Grade | Macron Fine Chemicals | 110-54-3 | For recrystallization. |
Experimental Protocol
Reaction Setup and Execution
The synthesis of this compound is achieved through a cyclocondensation reaction. The workflow for this process is outlined below.
Figure 1: A high-level overview of the synthetic workflow.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add diacetyl (8.6 g, 0.1 mol) in a single portion.
-
Catalyst Introduction: Carefully add glacial acetic acid (1 mL) to the reaction mixture. The acetic acid acts as a catalyst to facilitate the condensation and subsequent cyclization.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot hexanes to afford pure this compound as a crystalline solid.
Mechanistic Insights
The synthesis proceeds via a well-established pathway for pyrazine formation from 1,2-diamines and 1,2-dicarbonyl compounds.
Figure 2: The proposed reaction mechanism for the synthesis.
The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on one of the carbonyl carbons of diacetyl. This is followed by an intramolecular condensation to form a dihydropyrazine intermediate. The final step is the aromatization of the dihydropyrazine ring, which readily occurs via air oxidation, to yield the stable pyrazine product.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₇N₃[4] |
| Molecular Weight | 133.15 g/mol [4] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 88-92 °C |
| Storage | Room temperature, in a dry environment[4][5] |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.
-
Handling of Reagents:
-
Diaminomaleonitrile: This compound is a cyanide derivative and should be handled with extreme caution. Avoid generating dust.
-
Diacetyl: This is a flammable liquid with an intense odor. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction is truly at reflux. |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid using excessive solvent for recrystallization. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Optimize the recrystallization process. Consider column chromatography if recrystallization is insufficient. |
| Insufficient drying of the organic layer. | Use an adequate amount of drying agent and ensure sufficient contact time. | |
| Reaction does not proceed | Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalyst. |
| Incorrect reaction temperature. | Ensure the reaction mixture is maintained at the correct reflux temperature. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers can successfully prepare this valuable compound for further investigation and application in their respective fields. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical and accessible synthetic route.
References
- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
The Role of 3,6-Dimethylpyrazine-2-carbonitrile in Modern Flavor Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide to 3,6-dimethylpyrazine-2-carbonitrile, a heterocyclic nitrogen-containing compound with emerging significance in the flavor and fragrance industry. While the broader class of pyrazines is well-established for their characteristic roasted, nutty, and toasted aromas, this particular nitrile derivative presents a unique profile that warrants detailed exploration. This guide provides an in-depth analysis of its chemical properties, sensory characteristics, potential applications in food systems, and robust protocols for its evaluation and use.
Introduction to this compound: A Unique Flavor Moiety
Pyrazines are pivotal to the flavor profiles of a vast array of thermally processed foods, including coffee, cocoa, roasted nuts, and baked goods. They are primarily formed through the Maillard reaction between amino acids and reducing sugars. The substitution pattern on the pyrazine ring dictates the specific sensory characteristics of each derivative.
This compound (CAS No. 2435-47-4) is a distinct member of this family, characterized by the presence of a nitrile (-C≡N) group. This functional group significantly influences the molecule's polarity, reactivity, and, most importantly, its organoleptic properties. While extensive data on many alkyl- and methoxy-pyrazines is publicly available, this compound remains a more specialized ingredient, offering novel opportunities for flavor creation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective application and stability in food matrices.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 2435-47-4 | [1] |
| Appearance | Varies; typically a solid at room temperature | |
| Solubility | Expected to have some solubility in organic solvents and oils. |
Sensory Profile and Organoleptic Characteristics
While a specific, universally recognized flavor description for this compound is not extensively documented in public literature, its structural features allow for an expert-driven hypothesis of its sensory profile. The pyrazine backbone suggests a foundation of roasted, nutty, and possibly cocoa-like notes . The nitrile group, however, can introduce unique aromatic facets, potentially described as sharp, slightly pungent, or even having subtle fruity or floral undertones .
The overall flavor impact is likely to be potent, a common characteristic of pyrazine derivatives, which often have very low odor thresholds. The perceived flavor will be highly dependent on the concentration used and the food matrix in which it is incorporated.
Applications in Food and Beverage Systems
Based on its hypothesized sensory profile, this compound holds potential for a variety of applications in the food industry:
-
Savory Flavors: To enhance and add complexity to roasted meat, poultry, and seafood flavors. It could also be used in gravies, soups, and snack seasonings.
-
Bakery and Confectionery: To impart or boost nutty and roasted notes in products like bread crusts, cookies, and chocolate-based confections.
-
Coffee and Cocoa Applications: To contribute to a more authentic and complex roasted bean profile in coffee and cocoa-flavored products.
-
Nut Flavors: To intensify the flavor of roasted nuts, such as peanuts, almonds, and hazelnuts, in various food systems.
Protocols for Application and Evaluation
The following protocols are designed to provide a systematic approach for researchers and flavor chemists to evaluate and utilize this compound effectively.
Protocol for Preparation of Stock Solutions for Sensory Evaluation
Causality: Accurate and consistent preparation of stock solutions is critical for reliable sensory evaluation. Due to the anticipated potency of this compound, serial dilutions are necessary to reach appropriate concentrations for threshold determination and descriptive analysis.
Materials:
-
This compound
-
Food-grade propylene glycol (PG) or ethanol (95%)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Primary Stock Solution (1% w/v):
-
Accurately weigh 100 mg of this compound.
-
Transfer the compound to a 10 mL volumetric flask.
-
Add the chosen solvent (PG or ethanol) to the mark.
-
Mix thoroughly until the compound is completely dissolved. This may require gentle warming or sonication.
-
-
Secondary Stock Solution (0.1% w/v):
-
Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
Mix thoroughly.
-
-
Working Solutions:
-
Prepare further serial dilutions from the secondary stock solution as required for specific sensory tests. For example, to create a 10 ppm solution, dilute 1 mL of the 0.1% stock solution to 100 mL with the solvent.
-
Protocol for Sensory Evaluation: Triangle Test for Difference Testing
Causality: The triangle test is a fundamental sensory method to determine if a perceptible difference exists between two samples. This is a crucial first step in understanding the flavor contribution of a new ingredient.
Objective: To determine if the addition of this compound at a specific concentration creates a noticeable flavor difference in a model food system.
Materials:
-
Model food system (e.g., a simple sugar solution, a neutral oil, or a basic biscuit dough)
-
Working solution of this compound
-
Sensory panel of at least 15-20 trained assessors
-
Sensory booths with controlled lighting and ventilation
-
Sample cups labeled with random 3-digit codes
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the model food system.
-
Prepare a test sample by adding a predetermined concentration of the this compound working solution to the model food system.
-
-
Test Design:
-
For each panelist, present three samples: two of one type (e.g., two controls) and one of the other (e.g., one test sample).
-
The order of presentation should be randomized for each panelist.
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Panelists are required to make a choice, even if they are not certain.
-
-
Data Analysis:
-
Tally the number of correct responses.
-
Consult a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).
-
Caption: Workflow for a Triangle Test in Sensory Evaluation.
Analytical Methods for Quality Control
To ensure the purity and consistency of this compound, as well as to quantify its presence in food products, robust analytical methods are essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile flavor compounds. It provides both qualitative (identification) and quantitative information.
Protocol Outline:
-
Sample Preparation:
-
For the pure compound, dissolve a known amount in a suitable solvent (e.g., dichloromethane or methanol).
-
For food samples, use an appropriate extraction technique such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) to isolate the volatile fraction.
-
-
GC Separation:
-
Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or a medium-polarity DB-1701).
-
Use a temperature program that allows for the separation of the target analyte from other volatile compounds in the sample.
-
-
MS Detection:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer will generate a mass spectrum for each compound.
-
-
Identification and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the compound by creating a calibration curve using known concentrations of the standard.
-
Caption: General Workflow for GC-MS Analysis.
Regulatory and Safety Considerations
Conclusion
This compound represents a novel and intriguing flavor ingredient with the potential to create unique and complex roasted and nutty flavor profiles. Its distinct chemical structure, owing to the presence of a nitrile group, sets it apart from more common pyrazine derivatives. The protocols and information provided in this guide offer a foundational framework for researchers, scientists, and flavor chemists to explore the full potential of this compound. As with any flavor ingredient, a systematic and scientifically rigorous approach to its evaluation and application is paramount to achieving desired sensory outcomes and ensuring product safety and quality.
References
Application of 3,6-Dimethylpyrazine-2-carbonitrile in Maillard Reactions: A Technical Guide for Researchers
Introduction: The Maillard Reaction and the Pivotal Role of Pyrazines
The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods, including baked bread, roasted coffee, and seared meats.[3][4] Central to the savory and roasted notes developed during this process are a class of nitrogen-containing heterocyclic compounds known as pyrazines.[5][6] Alkylpyrazines, in particular, are renowned for their nutty, roasted, and earthy aromas and often possess very low odor thresholds, making them significant contributors to the overall flavor profile of many foods.[6][7]
The formation of pyrazines in the Maillard reaction is a complex process, but a generally accepted mechanism involves the condensation of two α-aminocarbonyl compounds, which are formed from the Strecker degradation of amino acids.[7][8] The subsequent dihydropyrazine intermediate readily oxidizes to the corresponding aromatic pyrazine. The specific substitution pattern on the pyrazine ring, which dictates its unique flavor characteristics, is influenced by the nature of the reacting amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity.[9][10]
This technical guide focuses on a specific, less-studied pyrazine derivative: 3,6-Dimethylpyrazine-2-carbonitrile . With its unique nitrile functionality, this compound presents intriguing possibilities for modulating Maillard reactions and generating novel flavor profiles. This document will provide detailed application notes, theoretical mechanistic insights, and practical experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in flavor chemistry and related fields.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 2435-47-4 | [11] |
| Molecular Formula | C₇H₇N₃ | [11] |
| Molecular Weight | 133.15 g/mol | [11] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | 49-50 °C | [12] |
| Boiling Point | 248.5 ± 35.0 °C (Predicted) | [12] |
| Storage | Room temperature, sealed in a dry environment | [11] |
Mechanistic Insights: The Potential Role of the Nitrile Group in Maillard Reactions
The presence of an electron-withdrawing nitrile (-C≡N) group on the pyrazine ring of this compound is expected to significantly influence its reactivity and contribution to the Maillard reaction. While specific studies on this compound are limited, we can infer potential mechanistic pathways based on established principles of organic chemistry.
The nitrile group is known to undergo hydrolysis to a carboxylic acid under both acidic and basic conditions, often accelerated by heat.[13][14] In the context of a Maillard reaction, which is typically conducted in aqueous environments at elevated temperatures, it is plausible that this compound could be partially or fully hydrolyzed to 3,6-dimethylpyrazine-2-carboxylic acid. This transformation would alter the polarity and flavor profile of the resulting molecule.
Furthermore, the nitrile group itself, or intermediates derived from it, could participate in Strecker-type degradation pathways.[15][16] For instance, α-aminonitriles can be intermediates in the Strecker synthesis of amino acids.[17][18] It is conceivable that this compound could interact with dicarbonyl intermediates of the Maillard reaction, leading to the formation of novel, complex heterocyclic structures.
The electron-withdrawing nature of the nitrile group is also likely to affect the overall electron density of the pyrazine ring, potentially influencing its aroma profile and its interactions with other components in the reaction mixture.[19]
Experimental Protocols
The following protocols provide a framework for investigating the application of this compound in Maillard reactions. These are designed as starting points and can be optimized based on specific research objectives.
Protocol 1: Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A plausible synthetic route can be adapted from known procedures for similar pyrazine derivatives. One potential pathway involves the condensation of an α-dicarbonyl compound with an α-aminonitrile.
Materials:
-
Diacetyl (2,3-butanedione)
-
Aminoacetonitrile hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
To this solution, add a solution of diacetyl (1.0 equivalent) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Sodium acetate is used as a base to neutralize the hydrochloride salt of aminoacetonitrile, liberating the free amine for condensation.
-
Ethanol serves as a suitable solvent for both reactants.
-
Refluxing provides the necessary thermal energy to drive the condensation and cyclization reactions.
-
Standard workup procedures are employed to isolate and purify the target compound.
Protocol 2: Model Maillard Reaction with this compound
This protocol outlines a model Maillard reaction to study the effect of this compound on the formation of volatile compounds.
Materials:
-
Glucose
-
Glycine
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Propylene glycol (optional, as a solvent)
-
Screw-capped reaction vials
Procedure:
-
Prepare a stock solution of this compound in propylene glycol or ethanol.
-
In a series of screw-capped reaction vials, combine glucose (e.g., 0.1 M), glycine (e.g., 0.1 M), and phosphate buffer.
-
To the experimental vials, add varying concentrations of the this compound stock solution (e.g., 0.01%, 0.1%, 1% based on total reactants). A control vial with no added pyrazine derivative should also be prepared.
-
Seal the vials tightly and heat in a temperature-controlled oven or heating block at a set temperature (e.g., 120°C, 150°C, or 180°C) for a specific duration (e.g., 30, 60, or 90 minutes).
-
After the designated reaction time, immediately cool the vials in an ice bath to quench the reaction.
-
The resulting Maillard Reaction Products (MRPs) are now ready for analysis.
Causality Behind Experimental Choices:
-
Glucose and glycine are common model reactants for studying the Maillard reaction.
-
A phosphate buffer is used to maintain a stable pH, which is a critical parameter influencing the reaction pathways.[9]
-
Varying the concentration of this compound allows for the investigation of its dose-dependent effects.
-
Different temperatures and reaction times can be explored to understand their impact on the final product profile.[10]
Protocol 3: Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds generated in Maillard reactions.[20][21][22]
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Transfer an aliquot of the cooled MRP solution into a headspace vial.
-
Add a saturated sodium chloride solution to increase the volatility of the analytes.
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds based on their boiling points and polarities.
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the compounds using an internal standard, if necessary.
Causality Behind Experimental Choices:
-
HS-SPME is a solvent-free and sensitive extraction technique for volatile and semi-volatile compounds.
-
The choice of SPME fiber and GC column depends on the target analytes.
-
Mass spectrometry provides structural information for compound identification.
Data Presentation and Visualization
Quantitative Data Summary
The impact of this compound on the formation of key pyrazines can be summarized in a table for easy comparison.
| Compound | Control (Area Units) | + 0.1% 3,6-DMP-2-CN (Area Units) | % Change |
| 2-Methylpyrazine | X | Y | Z |
| 2,5-Dimethylpyrazine | A | B | C |
| 2,6-Dimethylpyrazine | D | E | F |
| Trimethylpyrazine | G | H | I |
Diagrams
Experimental Workflow
Caption: Workflow for synthesis, application, and analysis of this compound.
Proposed Maillard Reaction Pathway
Caption: Proposed reaction pathways in the Maillard reaction involving this compound.
Conclusion
This compound represents a compelling, yet underexplored, molecule in the field of flavor chemistry. Its unique nitrile functionality offers the potential to modulate Maillard reactions, leading to the formation of novel flavor compounds and profiles. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to investigate the application of this compound. Through systematic experimentation and analysis, the full potential of this compound in creating innovative and desirable flavors can be unlocked.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyrazine, 290-37-9 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. irjmets.com [irjmets.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. Strecker degradation - Wikipedia [en.wikipedia.org]
- 16. ugc.futurelearn.com [ugc.futurelearn.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,6-Dimethylpyrazine-2-carbonitrile in Medicinal Chemistry
Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a valuable scaffold in the design of numerous therapeutic agents.[1][2] Pyrazine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The presence of this motif in FDA-approved drugs underscores its therapeutic importance.[1][2]
Among the vast landscape of pyrazine-based building blocks, 3,6-Dimethylpyrazine-2-carbonitrile emerges as a particularly intriguing starting material. Its trifunctional nature—a pyrazine core, two reactive methyl groups, and a versatile nitrile moiety—offers multiple avenues for chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides an in-depth exploration of the synthetic utility and potential medicinal chemistry applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2435-47-4 | [4] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Typically a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |
| Storage | Store in a cool, dry place away from light and moisture. | General Chemical Safety |
Handling Precautions: As with all nitrile-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the this compound Scaffold
While several methods exist for the synthesis of substituted pyrazines, a common and reliable approach involves the condensation of a 1,2-dicarbonyl compound with an α-aminonitrile.[5] For this compound, a plausible and efficient synthesis can be achieved through the reaction of diacetyl (butane-2,3-dione) with diaminomaleonitrile (DAMN).
Protocol 1: Representative Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound based on established pyrazine synthesis methodologies.[5]
Reaction Scheme: Diacetyl + Diaminomaleonitrile → this compound
Materials:
-
Diacetyl (butane-2,3-dione)
-
Diaminomaleonitrile (DAMN)
-
Ethanol, absolute
-
Acetic acid, glacial
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) and diacetyl (1.1 eq.) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 eq.) to the mixture. The acid catalyzes the initial imine formation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the condensation reaction.
-
Acetic Acid Catalyst: The acidic conditions facilitate the dehydration steps in the condensation and cyclization process.
-
Aqueous Work-up: Essential for removing the acid catalyst and any water-soluble byproducts.
Synthetic Applications in Medicinal Chemistry
The true value of this compound lies in its potential for derivatization at multiple sites. The nitrile group can be transformed into amides, amines, or tetrazoles, while the methyl groups can be functionalized through oxidation or condensation reactions.
Application 1: Synthesis of Pyrazinamide Analogs via Nitrile Hydrolysis
Pyrazinamide is a first-line antitubercular drug, and its derivatives are of significant interest for combating drug-resistant strains of Mycobacterium tuberculosis.[6][7][8] The nitrile group of this compound can be readily hydrolyzed to the corresponding carboxamide, providing a direct route to novel pyrazinamide analogs.
Protocol 2: Controlled Hydrolysis to 3,6-Dimethylpyrazine-2-carboxamide
This protocol is adapted from procedures for the hydrolysis of other pyrazine-2-carbonitriles.[6][7]
Reaction Scheme: this compound → 3,6-Dimethylpyrazine-2-carboxamide
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a thick-walled glass flask, carefully add this compound (1.0 eq.) to concentrated sulfuric acid (5-10 volumes) at 0°C (ice bath).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Cool the aqueous solution in an ice bath and slowly neutralize by adding sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration. If no precipitate forms or to recover dissolved product, extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized (e.g., from ethanol/water) to yield pure 3,6-Dimethylpyrazine-2-carboxamide.
Self-Validating System: The success of the hydrolysis can be unequivocally confirmed by spectroscopic methods. In the IR spectrum, the disappearance of the sharp nitrile peak (around 2230 cm⁻¹) and the appearance of a strong carbonyl stretch (around 1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) is indicative of amide formation. ¹H and ¹³C NMR will also show characteristic shifts.
Application 2: Oxidation of Methyl Groups to Carboxylic Acids
The methyl groups on the pyrazine ring can be oxidized to carboxylic acids, which are valuable handles for further derivatization, such as amide bond formation.[7][9] This transformation opens up another dimension for creating diverse chemical libraries.
Protocol 3: Selective Oxidation to 6-Methylpyrazine-2-carboxylic Acid
This protocol is based on the known metabolism of methylpyrazines and general oxidation methods for alkyl-substituted heterocycles.[7]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq.) in water.
-
Oxidation: Slowly add a solution of potassium permanganate (2.0-3.0 eq.) in water to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary. Stir at room temperature or with gentle heating (e.g., 40-50°C) until the purple color of the permanganate has disappeared.
-
Work-up: Cool the mixture and destroy the excess KMnO₄ and manganese dioxide by adding sodium bisulfite until the solution is colorless.
-
Acidification: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The pyrazinecarboxylic acid may precipitate.
-
Isolation: Collect any precipitate by filtration. If the product is water-soluble, concentrate the aqueous solution and purify by recrystallization or chromatography.
Note on Selectivity: Oxidation of both methyl groups to the dicarboxylic acid can occur with stronger conditions or excess oxidant. Controlling the stoichiometry of the oxidizing agent is key to achieving mono-oxidation.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The aminopyrazine and pyrazine-2-carbonitrile scaffolds are prevalent in a large number of kinase inhibitors, many of which are in clinical development or are FDA-approved drugs.[10][11] These scaffolds often act as hinge-binders, where the pyrazine nitrogens form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Derivatives of this compound are attractive candidates for development as kinase inhibitors. For instance, the pyrazine-2-carbonitrile moiety is a key feature in selective Checkpoint Kinase 1 (CHK1) inhibitors like SRA737.[10] CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy.[4]
Hypothetical Application: Development of a CHK1 Inhibitor
A derivative of 3,6-Dimethylpyrazine-2-carboxamide (synthesized via Protocol 2) could be further elaborated to mimic known CHK1 inhibitors. This would typically involve N-alkylation or N-arylation at the amide nitrogen or functionalization of one of the methyl groups to introduce moieties that can interact with other regions of the ATP-binding pocket.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized compounds.
Protocol 4: Standard Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integration of protons. Expected signals for this compound would include two distinct singlets for the two methyl groups and a singlet for the aromatic pyrazine proton.
-
¹³C NMR: To confirm the number and type of carbon atoms. The nitrile carbon will have a characteristic chemical shift around 115-120 ppm.
2. Mass Spectrometry (MS):
-
To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Infrared (IR) Spectroscopy:
-
To identify key functional groups. A sharp, strong absorption band around 2230-2240 cm⁻¹ is characteristic of the C≡N stretch and is a critical diagnostic peak.
4. High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid). Purity is determined by the area percentage of the main peak.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, providing access to novel compound libraries. The established importance of the pyrazine-2-carbonitrile scaffold in clinically relevant molecules, particularly kinase inhibitors, highlights the significant potential of this compound in modern drug discovery and development programs. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic utility of this promising heterocyclic intermediate.
References
- 1. Pyrazine synthesis [organic-chemistry.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 9. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,6-Dimethylpyrazine-2-carbonitrile
Application Note: High-Sensitivity GC-MS Analysis of 3,6-Dimethylpyrazine-2-carbonitrile
Abstract
This application note presents a robust and validated method for the identification and analysis of this compound (CAS No. 2435-47-4) using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazine derivatives are significant in the flavor, fragrance, and pharmaceutical industries, demanding precise and reliable analytical protocols for quality control and research.[1] This guide provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals. The methodology covers sample preparation, optimized GC-MS parameters, and data analysis strategies, ensuring high sensitivity, selectivity, and reproducibility for the target analyte.
Introduction
This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their significant sensory impact and biological activity.[2] The versatility of the pyrazine structure allows for numerous derivatives that are integral to the flavor profiles of thermally processed foods and serve as key building blocks in the synthesis of pharmaceutical agents.[1][3] Given the potency and structural similarity among pyrazine isomers, a highly selective and sensitive analytical method is crucial for unambiguous identification and characterization.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier technique for the analysis of volatile and semi-volatile compounds like pyrazines due to its exceptional separation efficiency and definitive structural elucidation capabilities.[1] This document details a complete workflow, providing the scientific rationale behind critical experimental choices to ensure the development of a self-validating and trustworthy protocol.
Experimental Methodology
Materials and Reagents
-
Solvent: Dichloromethane (CH₂Cl₂), GC-MS grade or equivalent high-purity solvent.
-
Carrier Gas: Helium (He), ultra-high purity (99.999%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.
Instrumentation
A standard gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole mass spectrometer was used.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Autosampler: G4513A or equivalent.
-
GC Column: A polar stationary phase is recommended for optimal peak shape and resolution.
-
Primary Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Confirmatory (Optional): Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Standard Solution Preparation
The accuracy of the analysis is fundamentally dependent on the correct preparation of standard solutions.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane. Cap and invert several times to ensure homogeneity.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and bringing it to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the working standard.
GC-MS Instrumental Protocol
The selection of instrumental parameters is critical for achieving the desired sensitivity and chromatographic resolution. The following table summarizes the optimized conditions for the analysis.
| Parameter | Value | Rationale |
| GC Parameters | ||
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, which is essential for achieving low detection limits required in trace analysis.[1] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the prevention of column overload. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte (Predicted B.P. ~248.5 °C) while minimizing thermal degradation.[1] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[1] |
| Oven Program | Initial: 60 °C, hold for 2 min | A low initial temperature allows for sharp peak focusing at the head of the column. |
| Ramp: 10 °C/min to 240 °C | A controlled ramp rate effectively separates the analyte from solvent impurities and other potential contaminants. | |
| Hold: Hold at 240 °C for 5 min | A final hold ensures that any less volatile compounds are eluted from the column, preventing carryover. | |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns, allowing for library matching and structural confirmation.[1] |
| Electron Energy | 70 eV | The industry standard energy that generates stable and reproducible mass spectra, populating extensive spectral libraries like NIST.[1] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source, ensuring signal stability and reducing contamination.[1] |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination of the mass filter.[1] |
| MS Transfer Line Temp. | 250 °C | Prevents cold spots and analyte condensation between the GC and the MS, ensuring efficient transfer into the ion source. |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum, which is essential for qualitative analysis and identification of unknown compounds. |
| Scan Range | 40 - 300 m/z | Covers the molecular ion (m/z 133) and all expected fragment ions of the target analyte. |
Analytical Workflow and Protocol
The following diagram and step-by-step protocol outline the complete analytical procedure from sample preparation to final data analysis.
Caption: GC-MS workflow for this compound analysis.
Step-by-Step Protocol:
-
System Preparation: Before analysis, perform a solvent blank injection (dichloromethane) to ensure the system is clean and free from contaminants.
-
Sequence Setup: Create a sequence in the instrument software. Include solvent blanks, calibration standards (from low to high concentration), and any unknown samples.
-
Sample Injection: Place the prepared vials in the autosampler tray according to the sequence. Initiate the run.
-
Data Acquisition: The instrument will automatically inject each sample and acquire the data according to the parameters specified in Table 1.
-
Data Review: After the sequence is complete, review the total ion chromatogram (TIC) for each injection.
-
Peak Identification: Locate the chromatographic peak corresponding to this compound based on its expected retention time.
-
Mass Spectrum Verification: Extract the mass spectrum from the apex of the identified peak. Confirm the identity of the compound by comparing this spectrum to a reference or library spectrum.
-
Quantification: If quantification is required, generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Apply this curve to determine the concentration of the analyte in unknown samples.
Expected Results and Data Analysis
Chromatographic Performance
Using the recommended polar DB-WAX column, this compound should elute as a sharp, symmetrical peak. The use of retention indices (RI) can further aid in unambiguous identification, especially when analyzing complex mixtures where isomers may be present.[2][4] While specific RI data for this compound is not widely published, related compounds like 2-acetyl-3,6-dimethylpyrazine show an RI of approximately 1615 on a polar column.[6]
Mass Spectrum and Fragmentation
The electron ionization mass spectrum is the chemical fingerprint of the molecule. For this compound (C₇H₇N₃, MW: 133.15), the following ions are expected:
-
Molecular Ion (M⁺˙) at m/z = 133: This peak, corresponding to the intact molecule minus one electron, should be clearly visible. The stability of the aromatic pyrazine ring typically results in a prominent molecular ion.[7]
-
Key Fragment Ions: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[8] While a library spectrum for this specific compound is not available in public databases like NIST, fragmentation can be predicted based on the structure and known behavior of similar molecules:
-
m/z = 132 ([M-H]⁺): Loss of a hydrogen atom, often from a methyl group.
-
m/z = 106 ([M-HCN]⁺˙): A characteristic fragmentation for nitriles is the loss of a neutral hydrogen cyanide molecule.
-
m/z = 92 ([M-CH₃CN]⁺˙): Loss of acetonitrile via rearrangement.
-
m/z = 42: A common fragment in the spectra of many alkylpyrazines, often attributed to C₂H₂N⁺ or C₃H₆⁺ fragments.[9]
-
It is imperative to confirm this predicted fragmentation by analyzing a certified reference standard under the specified conditions to create a local, verified library entry.
Conclusion
The GC-MS method detailed in this application note provides a reliable and high-sensitivity protocol for the analysis of this compound. The combination of a polar capillary column for robust separation and standard electron ionization mass spectrometry for definitive identification creates a trustworthy workflow. This method is well-suited for implementation in quality control laboratories within the pharmaceutical and flavor industries, as well as for academic research purposes where precise characterization of pyrazine derivatives is required.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Pyrazine, 2-acetyl-3,6-dimethyl [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazine Derivatives
Introduction: The Analytical Significance of Pyrazine Derivatives
Pyrazine and its derivatives are a critical class of nitrogen-containing heterocyclic aromatic compounds.[1] They are renowned for their significant contribution to the desirable roasted, nutty, and savory aromas of many thermally processed foods, such as coffee, cocoa, and baked goods.[2][3] The formation of these compounds is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[3] Beyond their role as key flavor and aroma compounds in the food and beverage industry, pyrazine derivatives are also integral to the pharmaceutical sector, forming the structural backbone of several therapeutic agents, including drugs for treating tuberculosis and cancer.[4]
Given their potent sensory properties and pharmacological activities, the accurate and reliable quantification of pyrazine derivatives is paramount. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile analytical technique for this purpose. Unlike gas chromatography (GC), which is also widely used, HPLC is particularly well-suited for the analysis of less volatile or thermally labile pyrazine derivatives and can be readily coupled with a variety of detection methods for enhanced sensitivity and selectivity.[5][6]
This comprehensive guide provides detailed application notes and protocols for the analysis of pyrazine derivatives by HPLC. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, the causality behind experimental choices, and validated, step-by-step methodologies.
The Chromatographic Landscape: Navigating Separation Modes for Pyrazines
The selection of an appropriate HPLC separation mode is contingent on the physicochemical properties of the target pyrazine derivatives, particularly their polarity.
Reversed-Phase (RP) HPLC: The Workhorse for Alkylpyrazines
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the separation of pyrazine derivatives, especially for the less polar alkylpyrazines found in food products.[3]
-
Mechanism of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[5] Hydrophobic pyrazine derivatives interact more strongly with the nonpolar stationary phase, leading to longer retention times. The elution strength of the mobile phase is increased by raising the proportion of the organic solvent, which decreases the retention of the analytes.
-
The Critical Role of Silanol Interactions: Standard silica-based columns possess residual silanol groups (Si-OH) on their surface that are not fully reacted during the manufacturing process.[7] These silanol groups can interact with basic compounds like pyrazines through ion exchange or hydrogen bonding, leading to undesirable peak tailing and increased retention times.[7][8] The extent of these interactions is highly dependent on the pH of the mobile phase. At pH values above 3, silanol groups become ionized (SiO-), promoting strong ionic interactions with protonated basic pyrazines.[7]
-
Strategic Column and Mobile Phase Selection:
-
Column Choice: To mitigate unwanted silanol interactions, modern RP-HPLC columns often feature "end-capping," where residual silanols are deactivated with a small silylating agent. Alternatively, "polar-embedded" columns, which have a polar functional group (like an amide or carbamate) incorporated into the alkyl chain, offer a different selectivity and improved peak shape for basic compounds.[9]
-
Mobile Phase pH Control: For pyrazines, which are weak bases, controlling the mobile phase pH is crucial. Operating at a low pH (e.g., pH 2-4) suppresses the ionization of silanol groups, minimizing peak tailing.[10] Buffers such as phosphate or formate are commonly used to maintain a stable pH.[11]
-
Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Interestingly, for alkylpyrazines, an "abnormal" temperature effect has been observed when using acetonitrile-water mobile phases, where retention increases with higher temperatures.[11][12] This is in contrast to the typical behavior seen with methanol-water mobile phases, where retention decreases with increasing temperature.[11] This phenomenon is thought to be related to unusual thermodynamic behavior between the stationary phase and the acetonitrile-containing mobile phase and can be exploited for optimizing separations.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A Solution for Polar Pyrazines
For highly polar pyrazine derivatives, such as pyrazinoic acid or hydroxylated metabolites, achieving adequate retention on traditional RP-HPLC columns can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative.[14][15]
-
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[15][16] A water-enriched layer is adsorbed onto the surface of the polar stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[15] More polar analytes are more strongly retained in the aqueous layer, resulting in longer elution times.[17] Elution is typically achieved by increasing the water content in the mobile phase.[18]
-
Advantages for Polar Analytes:
-
Enhanced Retention: HILIC provides strong retention for compounds that would otherwise elute in the void volume in RP-HPLC.[16]
-
Orthogonal Selectivity: The separation mechanism in HILIC is different from RP-HPLC, offering an alternative selectivity that can be beneficial for complex samples.
-
MS Compatibility: The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, as it promotes efficient desolvation and can lead to enhanced signal intensity.[19]
-
Detection Techniques: Illuminating the Analytes
The choice of detector is critical for achieving the desired sensitivity and selectivity for pyrazine analysis.
-
UV-Vis Detection: Many pyrazine derivatives possess a chromophore that absorbs ultraviolet (UV) light, making UV-Vis detection a straightforward and widely accessible option.[20] The detection wavelength is typically set at the absorbance maximum of the pyrazine ring, often around 270-280 nm, to maximize sensitivity.[5]
-
Mass Spectrometry (MS) Detection: For complex matrices or when high sensitivity and specificity are required, coupling HPLC with a mass spectrometer is the preferred method.[6] MS detection provides molecular weight information and structural data through fragmentation, allowing for confident identification and quantification, even at trace levels. Electrospray ionization (ESI) is a common interface for LC-MS analysis of pyrazines.
Sample Preparation: From Complex Matrix to Clean Extract
Effective sample preparation is crucial for removing interferences and concentrating the target pyrazines prior to HPLC analysis, especially from complex food and biological matrices.[21][22]
Commonly employed techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of pyrazines between two immiscible liquid phases, such as water and an organic solvent like dichloromethane.[23]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb pyrazines from a liquid sample.[23] The retained analytes are then eluted with a small volume of a suitable solvent. C18 cartridges are often used for trapping pyrazines from aqueous extracts.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and streamlined sample preparation method that involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[24] It is highly effective for multi-residue analysis in a wide variety of food matrices.
Detailed Application Protocols
The following protocols are provided as robust starting points for method development and can be adapted based on the specific pyrazine derivatives, matrix, and available instrumentation.
Protocol 1: RP-HPLC-UV Analysis of Alkylpyrazines in Roasted Coffee
This protocol is designed for the quantification of key alkylpyrazines like 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in roasted coffee beans.
1. Sample Preparation (SPE Cleanup)
-
Grind Coffee Beans: Cryogenically grind roasted coffee beans to a fine powder to preserve volatile compounds.
-
Extraction: Weigh 5.0 g of ground coffee into a centrifuge tube. Add 20 mL of hot (80°C) purified water. Vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of purified water.
-
Sample Loading: Load 10 mL of the supernatant from the coffee extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the pyrazines from the cartridge with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 275 nm |
3. Rationale for Choices
-
SPE with C18: This provides effective cleanup by retaining the relatively nonpolar alkylpyrazines while allowing more polar interferences (like sugars and organic acids) to pass through.[23]
-
Low pH Mobile Phase: Using a phosphate buffer at pH 3.0 suppresses the ionization of residual silanol groups on the C18 column, which is critical for obtaining symmetrical peak shapes for the basic pyrazine analytes.[10]
-
Gradient Elution: A gradient from low to high organic content allows for the effective separation of a range of alkylpyrazines with varying hydrophobicities within a reasonable analysis time.
Protocol 2: UPLC-MS/MS Analysis of Pyrazines in an Alcoholic Beverage
This protocol is adapted from a validated method for the analysis of 16 different pyrazines in Soy Sauce Aroma Type Baijiu and is suitable for other alcoholic beverages.[6]
1. Sample Preparation
-
Dilution: Directly dilute the alcoholic beverage sample with purified water. A 1:5 dilution is a good starting point.
-
Internal Standard: Spike the diluted sample with an appropriate deuterated internal standard (e.g., 2,3,5-Trimethylpyrazine-d9) to a known concentration.
-
Filtration: Filter the spiked sample through a 0.22 µm syringe filter directly into a UPLC vial.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; 35-35.5 min, 70-3% B; 35.5-40 min, 3% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
3. Rationale for Choices
-
Direct Dilution: For relatively clean liquid matrices like alcoholic beverages, extensive cleanup may not be necessary, making the sample preparation simple and fast.[6]
-
UPLC with Sub-2-µm Particles: This provides higher resolution and faster analysis times compared to traditional HPLC.
-
Formic Acid Modifier: 0.1% formic acid is a common mobile phase additive for LC-MS as it provides protons for efficient ionization in positive ESI mode and is volatile, ensuring compatibility with the mass spectrometer.
-
MRM Detection: This highly selective and sensitive detection mode allows for the accurate quantification of target pyrazines even in the presence of co-eluting matrix components.[6]
Quantitative Data and Method Performance
The following table presents typical performance data for a validated RP-HPLC method for the analysis of Pyrazinamide, a key pharmaceutical pyrazine derivative. This data illustrates the performance characteristics that should be targeted during method validation.
Table 1: Example HPLC Method Validation Parameters for Pyrazinamide
| Parameter | Result | Reference |
| Retention Time | 3.62 min | [11] |
| Linearity Range | 20-120 µg/mL | [11] |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| Limit of Detection (LOD) | 0.5 µg/mL (in plasma) | [12] |
| Limit of Quantification (LOQ) | 1.6 µg/mL (in plasma) | [12] |
| Accuracy (Recovery) | 98-102% | [11] |
| Precision (%RSD) | < 2% | [11] |
This table is a composite of data from sources analyzing Pyrazinamide under similar RP-HPLC conditions and is for illustrative purposes.
Conclusion
The analysis of pyrazine derivatives by HPLC is a powerful and adaptable approach for quality control, flavor profiling, and pharmacokinetic studies. The choice between Reversed-Phase and HILIC modes depends fundamentally on the polarity of the target analytes. For RP-HPLC, a careful consideration of mobile phase pH and column chemistry is essential to manage secondary interactions with residual silanols and achieve optimal peak shape and resolution. For highly polar pyrazines, HILIC offers superior retention and sensitivity, especially when coupled with mass spectrometry. The protocols and insights provided in this guide serve as a comprehensive resource for developing and implementing robust, reliable, and validated HPLC methods for the analysis of this important class of compounds.
References
- 1. irjmets.com [irjmets.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine | SIELC Technologies [sielc.com]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. A green-footprint approach for parallel multiclass analysis of contaminants in roasted coffee via LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 21. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. americanlaboratory.com [americanlaboratory.com]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl Pyrazines
Introduction: The Significance of Aryl Pyrazines and the Suzuki-Miyaura Advantage
Aryl pyrazines are a class of heterocyclic compounds of immense interest to researchers, scientists, and drug development professionals. The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets such as protein kinases.[1] The introduction of aryl substituents onto the pyrazine ring via carbon-carbon bond formation is a critical strategy for creating diverse chemical libraries for drug discovery and lead optimization.[2][3]
Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura reaction stands out for its versatility, mild reaction conditions, and exceptional functional group tolerance.[4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become one of the most widely used C-C bond-forming reactions in organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[6][7] For the synthesis of aryl pyrazines, the Suzuki-Miyaura coupling offers a robust and reliable method, accommodating a wide range of substrates and generally yielding non-toxic byproducts.[5]
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling for aryl pyrazine synthesis, covering the reaction mechanism, detailed experimental protocols, reagent selection, and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-ligated, catalytically active Pd(0) species into the carbon-halogen bond of the halopyrazine (or pyrazine triflate).[9] This step forms a square-planar Pd(II) intermediate.[8] The reactivity of the electrophile is a key factor, with the general trend being I > OTf (triflate) > Br >> Cl.[6][11] While chloropyrazines are often more economical, their lower reactivity typically necessitates the use of more active, electron-rich catalyst systems.[12][13]
-
Transmetalation: This crucial step involves the transfer of the aryl group from the organoboron reagent to the Pd(II) center.[9] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[14] The base's role is critical and not fully understood for all systems, but it is essential for facilitating this transfer.[6] The halide or other leaving group on the palladium is displaced by the aryl group from the boronate complex.
-
Reductive Elimination: In the final step, the two organic groups (the pyrazinyl and the aryl) on the Pd(II) center couple, forming the desired C-C bond of the aryl pyrazine product.[10] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8]
Core Protocol & Reagent Selection
Achieving high yields and reproducibility in the synthesis of aryl pyrazines requires careful consideration of each component of the reaction.
Pyrazine Electrophile (The Halopyrazine)
The choice of leaving group on the pyrazine ring significantly impacts reactivity.[6]
-
Bromo- and Iodo-pyrazines: These are generally more reactive and undergo oxidative addition more readily than their chloro- counterparts. They are often the first choice for developing a new synthesis.
-
Chloropyrazines: While less reactive, chloropyrazines are often more commercially available and cost-effective.[15] Their use typically requires more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[12][16]
-
Pyrazine Triflates (OTf): Triflates are excellent leaving groups with reactivity often comparable to bromides.[6] They can be prepared from the corresponding pyrazinols.
Organoboron Reagent
A variety of organoboron reagents can be used, each with its own advantages in terms of stability and reactivity.[17]
-
Boronic Acids (Ar-B(OH)₂): These are the most common reagents. A wide variety are commercially available.[6] However, they can be prone to decomposition via protodeboronation (replacement of the boronic acid group with hydrogen), especially with electron-deficient or certain heteroaryl substrates.[17][18]
-
Boronate Esters (e.g., Pinacol Esters, Ar-B(pin)): These esters offer significantly enhanced stability compared to boronic acids.[17] They are often crystalline solids, easier to handle and purify, and more resistant to protodeboronation.[17][19] While they can sometimes exhibit lower reactivity, recent studies have shown they can transmetalate directly without prior hydrolysis.[20]
-
Organotrifluoroborates (Ar-BF₃K): These salts are also highly stable, often air-stable crystalline solids, and are less prone to protodeboronation than boronic acids.[6]
| Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acids | Widely available, generally more reactive.[6][17] | Prone to decomposition (protodeboronation, oxidation).[17][18] |
| Boronate Esters | High stability, easy to handle and purify.[17][19] | May require higher temperatures or more active catalysts. |
| Trifluoroborates | Very stable, resistant to decomposition.[6] | May require specific conditions for activation. |
Palladium Catalyst and Ligands
The choice of palladium source and ligand is paramount for a successful reaction, especially with challenging substrates like chloropyrazines.
-
Palladium Sources: Common precatalysts include Pd(PPh₃)₄ (a Pd(0) source) and various Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[8][18]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications with bromo- and iodopyrazines.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling less reactive aryl chlorides.[21]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand that often provides good results with a variety of substrates.[22]
-
Base and Solvent
The base and solvent system plays a critical role in activating the boronic acid and influencing the reaction rate and yield.
-
Bases: An aqueous solution of a base is typically required.[8]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[1][23] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings.[21]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, especially in couplings involving heteroaryl substrates.[18][24]
-
Fluorides (KF): A milder base that can be used when base-sensitive functional groups are present.[14]
-
-
Solvents: Aprotic polar solvents, often with water as a co-solvent, are standard.
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME).[8][25]
-
Aromatics: Toluene.[8]
-
Amides: N,N-Dimethylformamide (DMF).[8]
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[21][26]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazine
This protocol is a standard starting point for coupling arylboronic acids with bromopyrazines.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[15] The exclusion of oxygen is critical as the Pd(0) catalyst is susceptible to oxidation.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.[21] The concentration is typically 0.1-0.2 M relative to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[27]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Protocol for Coupling of a Chloropyrazine
Microwave irradiation can significantly accelerate the reaction, which is particularly useful for less reactive chloropyrazines.[1]
-
Reaction Setup: In a microwave synthesis vial, combine the chloropyrazine (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), a robust base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), and the catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%).[13]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or n-Butanol).[13]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).[1]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
Even with robust protocols, challenges such as low yield can arise. A systematic approach to troubleshooting is key.[18]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) deactivated by oxygen; Pd(II) precatalyst not reduced.[15][21] | Ensure rigorous degassing of solvents and reaction vessel.[15] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor Oxidative Addition: Aryl chloride is too unreactive.[18] | Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[21] Increase reaction temperature.[21] | |
| Inefficient Transmetalation: Base is too weak or insoluble.[21] | Screen stronger bases (K₃PO₄, Cs₂CO₃).[21] Ensure adequate water is present to solubilize the base and form the boronate. | |
| Protodeboronation | Decomposition of Boronic Acid: Base is too strong; reaction temperature is too high.[18] | Use a milder base (e.g., KF).[21] Run the reaction at the lowest effective temperature. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[18] |
| Homocoupling | Side reaction of Boronic Acid: Often promoted by the presence of oxygen or Pd(II) species.[8] | Ensure rigorous degassing. Use a slight excess of the halopyrazine relative to the boronic acid. |
| Difficulty in Purification | Close-running spots on TLC: Product and starting material or byproducts have similar polarity.[23] | Optimize the reaction to go to full conversion. Explore different solvent systems for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of aryl pyrazines, providing a reliable and versatile pathway to these valuable heterocyclic compounds. By understanding the underlying mechanism and carefully selecting the coupling partners, catalyst, base, and solvent, researchers can efficiently construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals, enabling the successful application of this powerful transformation in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Introduction: A Greener Route to High-Value Heterocycles
An Application Guide to the Chemoenzymatic Synthesis of Pyrazine Derivatives
Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the structural core of numerous molecules essential to modern science and industry.[1] In the pharmaceutical sector, the pyrazine ring is a key pharmacophore in drugs like the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the antiviral favipiravir.[2][3] Beyond medicine, pyrazines are indispensable in the food and fragrance industries, where they impart characteristic roasted, nutty, and earthy aromas to products like coffee and cocoa.[4][5] They also find applications in agrochemicals and materials science.[1]
Traditionally, the synthesis of these valuable compounds has relied on classical organic chemistry methods, such as the Staedel–Rugheimer synthesis, which often involve harsh reaction conditions, toxic reagents, and produce significant waste.[1][6] These methods can also suffer from a lack of regioselectivity, leading to complex product mixtures and difficult purification procedures.[6]
The growing demand for sustainable and efficient chemical manufacturing has catalyzed the development of chemoenzymatic strategies. By integrating the exquisite selectivity of enzymes with the versatility of chemical synthesis, these approaches offer a powerful alternative. Biocatalysis operates under mild, aqueous conditions, minimizes hazardous byproducts, and provides unparalleled stereo- and regioselectivity, aligning perfectly with the principles of green chemistry.[6][7]
This guide provides detailed application notes and protocols for two primary chemoenzymatic strategies for synthesizing pyrazine derivatives: a transaminase-mediated pathway for constructing the pyrazine core and a lipase-catalyzed pathway for functionalizing the scaffold to produce pyrazinamide analogues.
Core Chemoenzymatic Strategies
Two robust enzymatic transformations have emerged as cornerstones for the modern synthesis of pyrazine derivatives. Each strategy leverages a different class of enzyme to perform a key, challenging chemical step with high fidelity.
-
Transaminase (ATA)-Mediated Core Synthesis: This "bottom-up" approach builds the pyrazine ring itself. It employs ω-transaminases to catalyze the asymmetric amination of α-dicarbonyl precursors, generating α-amino ketone intermediates. These intermediates then spontaneously dimerize and oxidize to form the stable aromatic pyrazine ring.[8][9]
-
Lipase-Catalyzed Amide Bond Formation: This "functionalization" approach is ideal for synthesizing derivatives like pyrazinamide. It uses lipases to catalyze the amidation of pyrazine esters with various amines, forming a crucial C-N bond under exceptionally mild conditions.[3][7]
The following diagram illustrates the conceptual workflow for these two distinct yet complementary strategies.
References
- 1. One moment, please... [irjmets.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3,6-dimethylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common challenges and optimize your experimental outcomes.
Introduction
This compound is a substituted pyrazine derivative of interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous biologically active molecules. The synthesis of this specific molecule, however, can present several challenges, from achieving satisfactory yields to managing the formation of byproducts. This guide will primarily focus on the most plausible and accessible synthetic route: the condensation of 2,3-butanedione with diaminomaleonitrile (DAMN).
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the condensation of 2,3-butanedione and diaminomaleonitrile.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge in pyrazine synthesis. Several factors can contribute to this issue, often related to reaction conditions and reagent quality.
-
Probable Cause 1: Suboptimal Reaction Temperature.
-
Explanation: The condensation reaction to form the pyrazine ring is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the degradation of reactants and products, or favor the formation of side products.
-
Solution:
-
Temperature Screening: Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of your solvent) to identify the optimal condition.
-
Stepwise Heating: Consider a stepwise heating profile. For instance, initial stirring at a lower temperature to allow for the formation of the dihydropyrazine intermediate, followed by heating to facilitate aromatization.
-
-
-
Probable Cause 2: Incorrect pH of the Reaction Medium.
-
Explanation: The pH can significantly influence the rate of condensation and the stability of the intermediates. An overly acidic or basic medium can catalyze side reactions or lead to the decomposition of diaminomaleonitrile.
-
Solution:
-
pH Optimization: If your reaction is sluggish, consider the addition of a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., pyridine) to promote the condensation.
-
Buffered System: For sensitive substrates, using a buffered solvent system can help maintain a stable pH throughout the reaction.
-
-
-
Probable Cause 3: Purity of Starting Materials.
-
Explanation: The purity of 2,3-butanedione and diaminomaleonitrile is critical. 2,3-butanedione can undergo self-condensation, while DAMN can be unstable under certain conditions.
-
Solution:
-
Reagent Verification: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.
-
Fresh Reagents: Use freshly opened or purified reagents. 2,3-butanedione should be distilled if its purity is questionable.
-
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is a common issue that complicates purification and reduces the yield of the desired product.
-
Probable Cause 1: Self-Condensation of 2,3-Butanedione.
-
Explanation: In the presence of acid or base catalysts, 2,3-butanedione can undergo self-aldol condensation, leading to colored impurities that can be difficult to remove.
-
Solution:
-
Controlled Addition: Add the 2,3-butanedione slowly to the reaction mixture containing diaminomaleonitrile to maintain a low concentration of the dicarbonyl compound, thus minimizing self-condensation.
-
Stoichiometry: Use a slight excess of diaminomaleonitrile to ensure the complete consumption of 2,3-butanedione.
-
-
-
Probable Cause 2: Formation of Isomeric Pyrazines or Other Heterocycles.
-
Explanation: While the reaction between 2,3-butanedione and DAMN is expected to yield the desired product, alternative cyclization pathways can lead to the formation of other heterocyclic structures.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the formation of major byproducts.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, acetic acid, DMF) to find the one that favors the formation of the desired product.
-
-
Q3: The purification of my crude product is challenging. What are the recommended purification strategies?
The polar nature of the pyrazine ring and the nitrile group can make purification by standard methods like silica gel chromatography difficult.
-
Problem: Product Streaking or Poor Separation on Silica Gel Column.
-
Explanation: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel, leading to band tailing and poor separation.
-
Solution:
-
Deactivated Silica: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine or ammonia, added to the eluent system. A common practice is to use a mobile phase containing 0.5-1% triethylamine.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) for chromatography.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) with a mobile phase of acetonitrile/water or methanol/water can be an effective purification method.
-
-
-
Problem: Difficulty in Finding a Suitable Recrystallization Solvent.
-
Explanation: The product may be too soluble in common polar solvents and poorly soluble in nonpolar solvents, making single-solvent recrystallization challenging.
-
Solution:
-
Solvent System Screening: Systematically screen for a suitable solvent pair. A good starting point is a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate) and a nonpolar solvent in which it is insoluble when cold (e.g., hexanes, heptane).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.[1]
-
Seeding: If crystallization does not initiate, add a seed crystal of the pure compound to induce crystallization.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound for a gram-scale synthesis?
The condensation of 2,3-butanedione (biacetyl) with diaminomaleonitrile (DAMN) is a robust and scalable method for preparing the pyrazine core.[2] This approach builds the heterocyclic ring from acyclic precursors in a single step.
Q2: Are there any alternative synthetic strategies I should consider?
An alternative approach involves the cyanation of a pre-existing 2,5-dimethylpyrazine ring. Direct cyanation of the C-H bond is challenging. A more feasible, multi-step approach would be:
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N-Oxidation: Oxidation of 2,5-dimethylpyrazine to its N-oxide.
-
Cyanation: Reaction of the N-oxide with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.[3] This method often provides good regioselectivity.
This route can be advantageous if the starting 2,5-dimethylpyrazine is readily available and the condensation route proves problematic.
Q3: What are the safety precautions I should take when working with cyanating agents?
If you opt for a synthesis route involving cyanation, it is crucial to handle all cyanide-containing reagents with extreme care in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit readily available and be familiar with its use. Quench all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following your institution's safety guidelines. For a less toxic alternative, consider cyanide-free cyanation reagents.[4]
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Condensation
This protocol is a general guideline based on established methods for the synthesis of substituted pyrazines from diaminomaleonitrile.[5]
Materials:
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Diaminomaleonitrile (DAMN)
-
2,3-Butanedione (Biacetyl)
-
Ethanol (or another suitable solvent like acetic acid)
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) in ethanol.
-
To this solution, add 2,3-butanedione (1.0-1.1 eq.) dropwise at room temperature.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Issue | Recommended Action |
| Temperature | Low conversion | Increase temperature in 10 °C increments. |
| Byproduct formation | Decrease temperature; consider stepwise heating. | |
| Solvent | Poor solubility/low yield | Screen alternative solvents (e.g., acetic acid, DMF, dioxane). |
| Catalyst | Sluggish reaction | Add a catalytic amount of mild acid (acetic acid) or base (pyridine). |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The condensation of 2,3-butanedione with diaminomaleonitrile likely proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation (aromatization) to the final pyrazine product.
Caption: Simplified reaction mechanism for pyrazine formation.
By understanding these potential challenges and their underlying causes, researchers can more effectively optimize the synthesis of this compound, leading to improved yields and purity.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 861554-17-8|3,6-Dimethylpyrazine-2,5-dicarbonitrile|BLD Pharm [bldpharm.com]
- 3. Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,6-Dimethylpyrazine-2-carbonitrile
Welcome to the technical support center dedicated to the synthesis of 3,6-Dimethylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction yields and overcome common experimental hurdles.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, can present challenges in achieving high yields and purity. A common and direct approach involves the C-H cyanation of the readily available starting material, 2,5-dimethylpyrazine. This guide will focus on optimizing this transformation.
The proposed reaction proceeds via a direct C-H functionalization, a modern and efficient method that avoids the need for pre-functionalized starting materials. However, the regioselectivity and efficiency of this reaction are highly dependent on the choice of catalyst, oxidant, and reaction conditions.
II. Proposed Synthetic Pathway: Direct C-H Cyanation
A plausible and efficient route to this compound is the direct C-H cyanation of 2,5-dimethylpyrazine. This method offers an atom-economical approach to the target molecule.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Photoredox-Catalyzed C-H Cyanation
This protocol is adapted from established methods for the direct C-H cyanation of arenes and heterocycles.[1][2] Optimization of specific parameters for your system is recommended.
Materials:
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2,5-Dimethylpyrazine
-
Trimethylsilyl cyanide (TMSCN)
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Acridinium photoredox catalyst (e.g., 9-mesityl-10-methylacridinium perchlorate)
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Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)
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Inert gas (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To a dry Schlenk tube, add 2,5-dimethylpyrazine (1.0 eq.), the acridinium photoredox catalyst (1-5 mol%), and the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add trimethylsilyl cyanide (1.5-2.0 eq.) to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place it in front of a blue LED light source with cooling (a fan is typically sufficient to maintain room temperature).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I have a low conversion of the starting material. What are the likely causes?
A1: Low conversion can stem from several factors:
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Inactive Catalyst: The photoredox catalyst can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere and stored correctly.
-
Insufficient Light Source: The intensity and wavelength of the light source are critical. Ensure your blue LEDs are functioning correctly and are positioned to irradiate the entire reaction mixture.
-
Inadequate Degassing: Oxygen can interfere with the catalytic cycle. Thoroughly degas your solvent and maintain an inert atmosphere throughout the reaction.
-
Low Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., 30-40 °C) may be necessary for less reactive substrates.
Q2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. What are the potential side reactions?
A2: The formation of multiple products is a common challenge in C-H functionalization reactions. Potential side reactions include:
-
Over-cyanation: Dicyanation of the pyrazine ring can occur, leading to the formation of 3,5-dicyano-2,6-dimethylpyrazine. To minimize this, use a controlled amount of the cyanating agent and monitor the reaction closely.
-
Positional Isomers: While the methyl groups direct the cyanation to the adjacent positions, some cyanation at the 5-position might occur, leading to the formation of 2,5-dimethylpyrazine-3-carbonitrile. The choice of catalyst and solvent can influence regioselectivity.
-
Hydrolysis of the Nitrile: The presence of water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially during workup. Ensure anhydrous conditions during the reaction and a non-acidic workup.
Caption: Troubleshooting decision tree for low reaction yield.
Detailed Troubleshooting Scenarios
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No reaction or very slow reaction | Inactive catalyst or insufficient initiation. | 1. Verify Catalyst Activity: Use a fresh batch of the photoredox catalyst. 2. Check Light Source: Ensure the blue LEDs are emitting at the correct wavelength and intensity. The photons are essential to excite the catalyst and initiate the reaction. 3. Improve Degassing: Use freeze-pump-thaw cycles for more rigorous degassing to remove oxygen, which can quench the excited state of the catalyst. |
| Formation of a dark, tar-like substance | Polymerization or degradation of starting material or product. | 1. Lower Reaction Temperature: Use a cooling fan or a water bath to maintain a consistent room temperature. Excessive heat can lead to decomposition. 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation under prolonged reaction conditions. |
| Difficulty in purifying the product | Co-elution of isomers or byproducts. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography to improve the separation of isomers. 2. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). |
| Low regioselectivity (formation of 2,5-dimethylpyrazine-3-carbonitrile) | Sub-optimal reaction conditions. | 1. Screen Solvents: The polarity of the solvent can influence the regioselectivity of the C-H functionalization. Test different solvents like acetonitrile, 1,4-dioxane, or DMF. 2. Vary the Catalyst: Different photoredox catalysts can exhibit different selectivities. Consider screening other acridinium or iridium-based catalysts. |
IV. Data Summary
The following table summarizes key parameters that can be optimized for the direct C-H cyanation of 2,5-dimethylpyrazine.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 1 - 5 mol% | Higher loading may increase the reaction rate but also the cost. |
| Cyanating Agent (TMSCN) | 1.5 - 2.0 eq. | An excess is needed to drive the reaction to completion, but a large excess can lead to over-cyanation. |
| Solvent | Acetonitrile, DCE, 1,4-Dioxane | The choice of solvent can affect solubility, reaction rate, and regioselectivity. |
| Temperature | Room Temperature (20-25 °C) | Higher temperatures may lead to side reactions and degradation. |
| Reaction Time | 12 - 24 hours | Monitor by TLC/GC-MS to determine the optimal reaction time. |
V. References
-
Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PubMed Central. --INVALID-LINK--
-
Direct C−H alkylation of pyrazine derivatives. ResearchGate. --INVALID-LINK--
-
Direct Regioselective C-H Cyanation of Purines. MDPI. --INVALID-LINK--
References
Technical Support Center: Side-Product Analysis in Pyrazine Synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of side-product formation, analysis, and mitigation. Pyrazine synthesis, while versatile, is often accompanied by the formation of closely related impurities and degradation products that can complicate purification and compromise final product quality. This resource provides in-depth, experience-driven troubleshooting advice, detailed analytical protocols, and mechanistic insights to empower you to optimize your synthetic outcomes.
Part 1: General Troubleshooting & FAQs
This section addresses the most common issues encountered during pyrazine synthesis in a quick-reference, question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Action(s) | Citation(s) |
| Low Yield of Desired Pyrazine | Incomplete reaction (e.g., incomplete dehydrogenation). | Optimize reaction temperature. For gas-phase dehydrogenations, ensure the temperature is in the 300-450°C range. Below this can leave piperazine byproducts; above can cause ring degradation. | [1][2] |
| Suboptimal catalyst or base selection/loading. | Screen different bases (e.g., potassium hydride (KH) can be more effective than alkoxides in certain reactions). Optimize catalyst loading; for some manganese-catalyzed reactions, 2 mol% is optimal. | [1][3] | |
| Product loss during work-up. | Perform multiple extractions with a suitable solvent. Consider distillation or optimized column chromatography for more efficient isolation. | [1][4] | |
| Dark, Tarry Reaction Mixture | Polymerization or degradation reactions. | Lower the reaction temperature. If intermediates are known to be air-sensitive, ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). | [1] |
| Aldol condensation from solvents or starting materials. | Use high-purity, aldehyde/ketone-free solvents and reagents. Check the purity of starting α-dicarbonyl compounds or 1,2-diamines. | [1] | |
| Unidentified Peaks in GC-MS/LC-MS | Formation of isomeric pyrazines. | Thermal degradation of amino acids can produce a variety of alkylpyrazines. Review the reaction mechanism to predict likely isomers. | [5] |
| Solvent or reagent-derived impurities. | Run a blank analysis of your starting materials and solvents. For syntheses using sugars, be aware of potential imidazole formation. | [2][4] | |
| No Desired Product Detected | Incorrect reaction conditions. | Verify the required temperature, pressure, and reaction time for your specific synthetic route. | [1] |
| Inactive catalyst. | Ensure the catalyst has not been deactivated by air, moisture, or impurities. Use freshly prepared or properly stored catalysts. | [1] |
Part 2: Deep Dive into Common Side-Product Classes
Understanding the "how" and "why" of side-product formation is critical for prevention. This section details the mechanisms behind the most prevalent impurity classes.
A. Piperazines: The Under-Oxidized Precursors
Q: My analysis shows a significant peak corresponding to a piperazine. Why is this happening?
A: Piperazine formation is a classic sign of incomplete dehydrogenation. Many pyrazine syntheses proceed through a piperazine or dihydropyrazine intermediate. If the oxidative conditions (temperature, catalyst activity, or oxidant stoichiometry) are insufficient, the reaction stalls at this saturated or partially saturated stage. This is particularly common in catalytic gas-phase reactions where temperature control is paramount.[1][6]
Below is a workflow illustrating the general pathway and the point of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2,5-Dimethylpyrazine (2,5-DMP) Biosynthesis
Welcome to the technical support center for 2,5-Dimethylpyrazine (2,5-DMP) biosynthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of microbial 2,5-DMP production. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your experimental success and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental biosynthetic pathway for 2,5-DMP in microorganisms?
A1: The primary and most studied biosynthetic route for 2,5-DMP originates from the amino acid L-threonine.[1][2][3][4] This pathway is initiated by an enzymatic conversion followed by a series of spontaneous chemical reactions. The key steps are:
-
Enzymatic Dehydrogenation: L-threonine is oxidized to L-2-amino-acetoacetate. This crucial first step is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH), which is often the rate-limiting step in the pathway.[3][4][5]
-
Spontaneous Decarboxylation: The intermediate, L-2-amino-acetoacetate, is unstable and spontaneously decarboxylates to form aminoacetone.[1][4]
-
Condensation and Dehydrogenation: Two molecules of aminoacetone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic compound, 2,5-DMP.[1][4]
Q2: Which microorganisms are typically employed for 2,5-DMP production?
A2: A variety of microorganisms have been shown to produce 2,5-DMP. The most commonly used and genetically engineered organisms are Bacillus subtilis and Escherichia coli.[1][4][6][7] Other bacteria such as Corynebacterium glutamicum and Pseudomonas putida have also been reported as pyrazine producers.[4][6]
Q3: What are the primary factors that limit the yield of 2,5-DMP?
A3: Several factors can create bottlenecks in the biosynthesis of 2,5-DMP, leading to lower than expected yields. These include:
-
Precursor Availability: Insufficient intracellular L-threonine can be a major limiting factor.
-
Enzyme Activity: The catalytic efficiency of L-threonine-3-dehydrogenase (TDH) is critical.
-
Cofactor Imbalance: The TDH enzyme requires NAD+ as a cofactor. A low NAD+/NADH ratio can impede the initial enzymatic step.[7][8]
-
Competing Metabolic Pathways: The intermediate L-2-amino-acetoacetate can be diverted into other metabolic pathways, primarily by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL), which converts it to glycine and acetyl-CoA.[1][3]
-
Suboptimal Fermentation Conditions: Factors such as pH, temperature, and aeration can significantly impact enzyme activity and cell viability.[8]
Troubleshooting Guide
This section addresses common problems encountered during 2,5-DMP biosynthesis experiments and provides actionable solutions.
| Problem | Potential Causes | Troubleshooting Recommendations |
| Low or No 2,5-DMP Production | 1. Inefficient L-threonine uptake or synthesis.2. Low expression or activity of L-threonine-3-dehydrogenase (TDH).3. Diversion of intermediates into competing pathways (e.g., via KBL).4. Suboptimal pH of the culture medium. | 1. Supplement the medium with exogenous L-threonine. Consider engineering the host strain to overproduce L-threonine.2. Overexpress a highly active TDH. Ensure proper codon optimization for the host organism.3. Knock out the gene encoding 2-amino-3-ketobutyrate CoA ligase (KBL) to prevent the diversion of L-2-amino-acetoacetate.[1][3]4. Optimize the pH of the fermentation broth, as the conversion of aminoacetone to 2,5-DMP is pH-dependent.[1][8] |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions (pH, temperature, aeration).3. Plasmid instability leading to loss of engineered pathway genes. | 1. Standardize your inoculum preparation protocol, ensuring consistent cell density and growth phase.2. Use a buffered medium and precisely control temperature and agitation speed in your bioreactor.3. If using plasmids, maintain antibiotic selection pressure. For more stable production, consider integrating the expression cassettes into the host chromosome. |
| Accumulation of Undesired Byproducts | 1. Presence of competing metabolic pathways.2. Spontaneous side reactions of intermediates. | 1. In addition to knocking out kbl, analyze the metabolome to identify other potential byproduct-forming pathways and target them for knockout.2. Optimize reaction conditions to favor the desired condensation and oxidation steps. |
| Low Conversion Rate of L-threonine | 1. Insufficient regeneration of the NAD+ cofactor required by TDH.2. Feedback inhibition of TDH by its products or other metabolites. | 1. Co-express an NADH oxidase to regenerate NAD+ from NADH, thereby driving the TDH-catalyzed reaction forward.[7][8]2. Investigate potential feedback inhibition and consider using a TDH variant that is less sensitive to such inhibition. |
Visualizing the Pathway and Workflow
To provide a clearer understanding of the underlying biochemical processes and experimental procedures, the following diagrams illustrate the 2,5-DMP biosynthetic pathway and a general experimental workflow for yield improvement.
Caption: Metabolic pathway of 2,5-DMP biosynthesis from L-threonine.
Caption: A typical workflow for optimizing 2,5-DMP biosynthesis.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for 2,5-DMP Production in Engineered E. coli
This protocol is designed for a lab-scale batch production of 2,5-DMP using a whole-cell biocatalyst approach.
1. Strain Cultivation and Induction: a. Inoculate a single colony of your engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance. b. Incubate overnight at 37°C with shaking at 200 rpm. c. The next day, inoculate 100 mL of fresh LB medium in a 500 mL flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. If using an inducible promoter (e.g., T7), add IPTG to a final concentration of 0.1-1.0 mM. f. Reduce the temperature to 25-30°C and continue to incubate for another 4-6 hours to allow for protein expression.
2. Cell Harvesting and Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Discard the supernatant and wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). c. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 50).
3. Whole-Cell Biocatalysis Reaction: a. In a sealed reaction vessel, combine the resuspended cells with the reaction mixture containing L-threonine (e.g., 5-10 g/L) and any necessary cofactors. b. Incubate the reaction at 37°C with gentle agitation for 24-48 hours.[7] c. Periodically take samples to monitor 2,5-DMP production.
Protocol 2: Quantification of 2,5-DMP using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the analysis of volatile 2,5-DMP from a culture broth.
1. Sample Preparation: a. Centrifuge a sample of the culture broth to pellet the cells. b. Transfer the supernatant to a new tube. For improved volatility, you can add sodium chloride to saturate the solution.[2] c. For quantification, add a known concentration of an internal standard (e.g., 2,6-dimethylpyrazine or a deuterated analog).
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the supernatant in a headspace vial and seal it. b. Equilibrate the vial at a controlled temperature (e.g., 60°C) for 10-15 minutes. c. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[2][9]
3. GC-MS Analysis: a. Retract the fiber and immediately inject it into the hot inlet of the GC-MS. b. Use a suitable GC column (e.g., DB-5MS) and a temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C.[2] c. The mass spectrometer should be operated in scan mode to identify 2,5-DMP based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine
A Guide to Overcoming By-products and Optimizing Yields
Welcome to the Technical Support Center for the chemical and chemoenzymatic synthesis of 2,5-Dimethylpyrazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during synthesis. As Senior Application Scientists, we have compiled and validated the following information to ensure scientific integrity and practical utility in your laboratory work.
Introduction to 2,5-Dimethylpyrazine Synthesis
2,5-Dimethylpyrazine is a valuable heterocyclic compound with a characteristic nutty and roasted aroma, making it a significant component in the flavor and fragrance industry. Beyond its sensory applications, it serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] While several synthetic routes to 2,5-Dimethylpyrazine exist, many are plagued by the formation of unwanted by-products that can complicate purification and reduce overall yield. This guide provides detailed strategies to identify, minimize, and eliminate these by-products, ensuring a more efficient and successful synthesis.
Troubleshooting Guides & FAQs by Synthetic Route
This section is structured to address specific issues you may encounter based on your chosen synthetic method.
Route 1: Synthesis from 2,5-Hexanedione and an Ammonia Source
This widely used method involves the cyclization of 2,5-hexanedione with an ammonia source, such as ammonium carbonate or ammonia gas. The primary challenge in this synthesis is the competing Paal-Knorr reaction, which leads to the formation of 2,5-dimethylpyrrole as a major by-product.[2]
Frequently Asked Questions (FAQs):
Q1: My reaction is producing a significant amount of 2,5-dimethylpyrrole. How can I favor the formation of 2,5-Dimethylpyrazine?
A1: The formation of 2,5-dimethylpyrrole is a classic example of a competing reaction pathway. To enhance the selectivity towards 2,5-Dimethylpyrazine, several parameters of your protocol can be adjusted:
-
pH Control: The Paal-Knorr synthesis of pyrroles is generally favored under neutral to weakly acidic conditions.[2] By ensuring your reaction medium is sufficiently basic, you can suppress the formation of 2,5-dimethylpyrrole. The use of ammonium carbonate can provide a basic environment.
-
Reaction Temperature: Higher temperatures tend to favor the formation of the pyrrole by-product.[2] Lowering the reaction temperature can shift the selectivity towards the desired pyrazine. However, be mindful that excessively low temperatures will slow down the reaction rate.
-
Ammonia Concentration: A high concentration of the ammonia source promotes the formation of the dihydropyrazine intermediate, which is then oxidized to 2,5-Dimethylpyrazine.[2] Using a molar excess of the ammonia source is recommended.
Q2: I'm struggling to separate 2,5-Dimethylpyrazine from the 2,5-dimethylpyrrole by-product. What are the most effective purification techniques?
A2: Due to their similar volatilities and polarities, separating these two compounds can be challenging. Here are two effective methods:
-
Fractional Distillation: If your crude product contains a significant amount of both compounds, fractional distillation under atmospheric or reduced pressure can be effective, provided there is a sufficient difference in their boiling points.[2]
-
Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the two compounds.[2] Progress should be monitored by Thin Layer Chromatography (TLC).
Q3: My overall yield is low, even after accounting for the 2,5-dimethylpyrrole by-product. What else could be going wrong?
A3: Low yields can be attributed to several factors beyond by-product formation:
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring its progress using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification Losses: Significant product loss can occur during aqueous extraction and subsequent purification steps. Ensure efficient extraction with an appropriate organic solvent and optimize your purification method to minimize losses.[2]
-
Reagent Quality: The purity of your 2,5-hexanedione and ammonia source is critical. Impurities can lead to unforeseen side reactions and lower your yield.[2]
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from 2,5-Hexanedione and Ammonium Carbonate
This is a generalized protocol and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione and a molar excess of ammonium carbonate. A high-boiling point solvent such as water or ethanol can be used.[2]
-
Reaction: Heat the mixture with vigorous stirring. The optimal reaction temperature and time need to be determined empirically. Monitor the reaction's progress by TLC or GC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid is present, it can be removed by filtration. The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.[2]
Mechanism of By-product Formation
The diagram below illustrates the competing reaction pathways leading to the formation of 2,5-Dimethylpyrazine and its primary by-product, 2,5-dimethylpyrrole.
Caption: Competing pathways for 2,5-dimethylpyrazine and 2,5-dimethylpyrrole formation.
Route 2: Chemoenzymatic Synthesis from L-Threonine
This biosynthetic route offers a greener and more specific alternative to traditional chemical methods, often resulting in higher purity and fewer by-products.[3] The process typically utilizes whole-cell biocatalysts, such as engineered E. coli or Bacillus subtilis, or isolated enzymes.[3][4]
Frequently Asked Questions (FAQs):
Q1: What is the primary pathway for the chemoenzymatic synthesis of 2,5-Dimethylpyrazine?
A1: The biosynthesis begins with the amino acid L-threonine. The key steps are:
-
Enzymatic Oxidation: L-threonine is oxidized to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH).[5]
-
Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate intermediate spontaneously decarboxylates to form aminoacetone.[5]
-
Non-enzymatic Condensation and Oxidation: Two molecules of aminoacetone then self-condense to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to 2,5-Dimethylpyrazine.[3]
Q2: Are there any by-products in the chemoenzymatic synthesis, and how can they be minimized?
A2: While this method is highly selective, a competing enzymatic pathway can reduce the yield of 2,5-Dimethylpyrazine. The enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) can divert the L-2-amino-acetoacetate intermediate into glycine and acetyl-CoA.[5][6] To maximize the yield of 2,5-Dimethylpyrazine, metabolic engineering strategies, such as the knockout of the kbl gene in the host microorganism, have proven effective.[1]
Experimental Protocol: Whole-Cell Biocatalysis for 2,5-Dimethylpyrazine Production using Engineered E. coli
This protocol is a general guideline and should be optimized based on the specific engineered strain and equipment.
-
Inoculum Preparation: Prepare a seed culture of the recombinant E. coli strain expressing L-threonine-3-dehydrogenase in a suitable medium (e.g., LB medium with the appropriate antibiotic) and incubate overnight at 37°C with shaking.[3][7]
-
Bioconversion Reaction: In a larger fermentation vessel, prepare the production medium containing L-threonine. Inoculate with the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1).[3] Incubate at the optimal temperature (e.g., 37°C) with shaking for 24-72 hours.[3][4]
-
Product Extraction and Analysis: Periodically, take samples from the culture. Separate the cells from the supernatant by centrifugation. Extract the 2,5-Dimethylpyrazine from the supernatant using an organic solvent like dichloromethane or ethyl acetate. Analyze the organic extract by GC-MS to quantify the product.[3]
Biosynthetic Pathway and Competing Reaction
The following diagram illustrates the chemoenzymatic synthesis of 2,5-Dimethylpyrazine from L-threonine and the competing pathway involving the KBL enzyme.
Caption: Chemoenzymatic synthesis of 2,5-dimethylpyrazine and the competing KBL pathway.
Route 3: Gas-Phase Catalytic Synthesis from Isopropanolamine
This industrial method involves the gas-phase reaction of isopropanolamine over a heterogeneous catalyst at high temperatures to produce 2,5-Dimethylpyrazine.[8]
Frequently Asked Questions (FAQs):
Q1: The selectivity of my gas-phase synthesis is poor, leading to a mixture of by-products. How can I improve it?
A1: Selectivity in this gas-phase synthesis is highly dependent on the catalyst and reaction conditions:
-
Catalyst Composition: Different catalyst formulations, such as those based on Zn-Cu-Cr-Al or Al-Cu-Ag-Zn, exhibit varying selectivities. The choice and preparation of the catalyst are critical for optimizing the yield of the desired product.[2]
-
Reaction Temperature: There is an optimal temperature range for this reaction. Temperatures that are too high can lead to thermal cracking and the formation of a wider range of by-products, while temperatures that are too low will result in poor conversion of the starting material.[2]
-
Contact Time: The residence time of the isopropanolamine over the catalyst bed is a crucial parameter. Optimizing the flow rate of the reactant is necessary to maximize the formation of 2,5-Dimethylpyrazine while minimizing over-reaction or side reactions.[2]
Quantitative Data Summary
The following table summarizes representative yields for different synthetic routes to 2,5-Dimethylpyrazine. Note that these values are highly dependent on the specific experimental conditions.
| Synthetic Route | Starting Material(s) | Key Conditions/Catalyst | 2,5-Dimethylpyrazine Yield (%) | Major By-product(s) | Reference(s) |
| Chemical Synthesis | 2,5-Hexanedione, Ammonium Carbonate | Heating | Variable | 2,5-Dimethylpyrrole | [2] |
| Chemoenzymatic | L-Threonine | Engineered E. coli | Up to ~76% conversion | Glycine, Acetyl-CoA | [9] |
| Gas-Phase Catalysis | Isopropanolamine | Zn-Cu-Cr-Al catalyst | Up to 86% | Cracking products, other heterocycles | [8] |
References
- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 9. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Pyrazine Derivatives
Welcome to the Technical Support Center for the purification of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered during column chromatography. The heterocyclic nature of pyrazines presents unique purification hurdles, from strong interactions with stationary phases to the difficult separation of closely related isomers. This resource addresses these specific issues in a direct question-and-answer format, grounded in established scientific principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective stationary phase for purifying pyrazine derivatives?
A1: The standard and most frequently used stationary phase for the purification of pyrazine derivatives is normal-phase silica gel .[1][2] Its popularity stems from its versatility and effectiveness in separating compounds based on polarity. However, the inherent chemistry of pyrazines can pose challenges.
-
Mechanism of Interaction: Pyrazines are nitrogen-containing heterocyclic compounds, which gives them a basic character.[3][4] The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atoms in the pyrazine ring can interact strongly with these acidic sites, leading to issues like peak tailing and irreversible adsorption.[5]
-
Expert Recommendation: For many standard purifications, a typical flash-grade silica gel (e.g., 40-63 µm) is sufficient. For separating challenging, closely related pyrazine mixtures, using a high-surface-area silica (>700 m²/g) can significantly enhance resolution and loading capacity compared to standard silica (~500 m²/g).[1][2] If your pyrazine derivative is particularly acid-sensitive and shows degradation, consider using neutral or basic alumina as an alternative stationary phase.[6][7]
Q2: How should I select an initial mobile phase (eluent) for my pyrazine purification?
A2: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[8][9]
-
General Principle: The goal is to find a solvent system where your target pyrazine derivative has an Rf value of approximately 0.2 to 0.3 .[8][9] This range typically ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long (which can lead to band broadening) or eluting too quickly with the solvent front (resulting in poor separation).
-
Common Solvent Systems: A binary mixture of a non-polar hydrocarbon and a more polar solvent is the standard starting point. The most common system is hexanes and ethyl acetate .[1][9] By varying the ratio, you can modulate the polarity of the mobile phase to achieve the target Rf value.[10]
-
Causality: The mobile phase works by competing with the analyte for binding sites on the stationary phase. A more polar eluent will more effectively displace the pyrazine from the silica, causing it to travel further up the TLC plate (higher Rf) and elute faster from a column.[11][12]
Q3: My pyrazine spots on TLC are streaked and the peaks from my column are tailing. What causes this and how can I fix it?
A3: This is a classic problem when purifying basic compounds like pyrazines on acidic silica gel.
-
Root Cause: The streaking and tailing are caused by the strong, non-ideal acid-base interaction between the basic nitrogen atoms of your pyrazine and the acidic silanol groups on the silica surface.[5] This causes a portion of the molecules to "stick" and elute slowly, resulting in a smeared spot or a peak with a long tail.
-
Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of about 0.1-1%.[5][9] The TEA is more basic than the pyrazine and will preferentially bind to the acidic silanol sites, effectively masking them and allowing your pyrazine derivative to elute symmetrically. For acidic pyrazine derivatives, a small amount of acetic acid can serve a similar purpose.[9]
Q4: Is it possible to use reversed-phase chromatography for pyrazine purification?
A4: Yes, reversed-phase (RP) chromatography is a viable and often powerful alternative, particularly for more polar or ionizable pyrazine derivatives that are poorly retained on normal-phase silica.[3][13]
-
Stationary Phase: The most common RP stationary phase is C18-bonded silica, where the polar silica surface is functionalized with non-polar C18 alkyl chains.[14]
-
Mobile Phase: RP chromatography uses polar mobile phases, typically mixtures of water and acetonitrile or methanol.[12][13] Buffers are often added to control the pH, which is critical for achieving reproducible retention times for ionizable compounds like aminopyrazines.[15]
-
When to Choose RP: Consider reversed-phase HPLC or flash chromatography when your pyrazine derivative is highly polar, water-soluble, or when normal-phase chromatography fails to provide adequate separation. It is also an excellent choice for analyzing reaction mixtures from aqueous solutions.[14][16]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable troubleshooting steps.
Problem: I'm getting poor separation or complete co-elution of my target pyrazine and an impurity.
-
Possible Cause 1: Suboptimal Mobile Phase Polarity.
-
Explanation: If the eluent is too polar (strong), all compounds will elute quickly near the solvent front with little separation. If it's not polar enough (weak), compounds will remain adsorbed at the top of the column.[5]
-
Troubleshooting Steps:
-
Re-evaluate TLC: Perform a detailed TLC analysis. Your target compound's Rf should be around 0.2-0.3. The impurity should have a significantly different Rf value (ΔRf ≥ 0.15 for good separation).[3]
-
Adjust Polarity: If the Rf is too high (>0.4), decrease the mobile phase polarity (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low (<0.15), increase the polarity.[5][10]
-
Try a Different Solvent System: If adjusting polarity with your current system doesn't improve selectivity (the distance between spots), try a different solvent family. For example, replace ethyl acetate with dichloromethane or acetone. Different solvents offer different selectivities due to their unique interactions (e.g., hydrogen bonding, dipole-dipole).[9][17]
-
-
-
Possible Cause 2: Column Overload.
-
Explanation: Loading too much crude material onto the column for its size saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap significantly.
-
Troubleshooting Steps:
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel, depending on the difficulty of the separation. For difficult separations, use a load of 1% or less.
-
Increase Column Size: If you need to purify a large amount of material, scale up the column diameter and mass of silica gel accordingly.[18]
-
-
-
Possible Cause 3: Co-elution of Structural Isomers.
-
Explanation: Positional isomers of pyrazines often have very similar polarities and can be extremely difficult to separate using standard methods.[15][19]
-
Troubleshooting Steps:
-
Use High-Performance Media: Switch to a higher-resolution stationary phase, such as high-surface-area flash silica or an HPLC column.[1][2]
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the run. This can help resolve compounds with very similar Rf values.[3]
-
Consider Alternative Chromatography Modes: If normal-phase fails, explore reversed-phase or even chiral chromatography, which has been shown to separate non-chiral regio-isomers of pyrazines by providing different selective interactions.[15]
-
-
Problem: I have very low (or zero) recovery of my pyrazine product from the column.
-
Possible Cause 1: Irreversible Adsorption.
-
Explanation: The basic pyrazine may be binding so strongly to the acidic silica gel that the mobile phase cannot elute it. This is common with highly basic pyrazines.
-
Troubleshooting Steps:
-
Flush the Column: After your initial elution, flush the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, to wash out strongly retained compounds.
-
Use a Mobile Phase Modifier: In your next attempt, add 0.5-1% triethylamine to the eluent to prevent strong adsorption.[5]
-
Check for Insolubility: Your compound may have precipitated at the top of the column if it is not soluble in the eluent. Ensure the chosen solvent system is one in which your compound is soluble.[20]
-
-
-
Possible Cause 2: On-Column Degradation.
-
Explanation: The acidic environment of the silica gel can catalyze the degradation of sensitive pyrazine derivatives.[6] If your compound is left on the column for an extended period, recovery will be low.[7]
-
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.[7]
-
Deactivate the Silica: Add 1% triethylamine to the eluent to neutralize the silica surface.
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[6]
-
Work Quickly: Use flash chromatography with air pressure to minimize the time the compound spends on the column. A properly run flash column should take 15-20 minutes.[8][21]
-
-
-
Possible Cause 3: Fractions are Too Dilute to Detect.
-
Explanation: If a large volume of solvent was used, the concentration of your compound in the collected fractions may be below the detection limit of TLC.[7]
-
Troubleshooting Steps:
-
Combine and Concentrate: Combine several fractions where you expected your compound to elute and concentrate them on a rotary evaporator.
-
Re-spot on TLC: Run a TLC on the concentrated sample to check for the presence of your product.
-
-
Troubleshooting Workflow Visualization
The following diagram outlines a logical workflow for troubleshooting poor separation in pyrazine purification.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Pyrazine Purification (Normal-Phase Silica Gel)
| Solvent System Components | Polarity | Typical Use Case | Modifier Recommendation |
| Hexane / Ethyl Acetate | Low to Medium | General purpose, good for a wide range of pyrazine derivatives.[1] | 0.1 - 1% Triethylamine (TEA) for basic pyrazines.[5] |
| Hexane / Dichloromethane | Low to Medium | Good for separating less polar compounds, offers different selectivity than ethyl acetate. | 0.1 - 1% TEA for basic pyrazines. |
| Dichloromethane / Methanol | Medium to High | For purifying highly polar pyrazine derivatives.[9] | Use with caution; high polarity can reduce selectivity. |
| Hexane / Acetone | Low to Medium | Alternative to ethyl acetate, can provide better solubility for some substrates.[9] | 0.1 - 1% TEA for basic pyrazines. |
Experimental Protocols
Protocol 1: TLC Analysis for Optimal Solvent System Selection
This protocol is the mandatory first step before any column purification.[8]
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small and concentrated as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).
-
Optimize: Adjust the solvent ratio until your target compound has an Rf of ~0.2-0.3 and is well-separated from major impurities.[9] If spots are tailing, add 0.5% triethylamine to the solvent system and repeat.
Protocol 2: Standard Flash Column Chromatography Purification
This protocol is suitable for purifications of 50 mg to 1 g of material.
-
Column Preparation:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
Dry pack the column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample) by gently tapping the side of the column to ensure even packing.
-
Add another ~1 cm layer of sand on top of the silica bed.[9]
-
-
Column Equilibration: Pre-elute the column with your chosen mobile phase (determined from Protocol 1), using air pressure to push the solvent through until the entire silica bed is wetted and solvent is dripping from the bottom. Do not let the top of the column run dry.
-
Sample Loading (Wet Loading):
-
Dissolve your crude material in the minimum amount of a strong solvent (like dichloromethane).[20]
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica gel.
-
Drain the solvent just until it enters the top layer of sand.
-
Carefully add a small amount of the mobile phase, and again let it drain into the sand. Repeat twice to ensure the entire sample is loaded in a narrow band.
-
-
Elution:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop).[8]
-
Begin collecting fractions immediately. The size of the fractions depends on the column size and separation difficulty.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified pyrazine derivative.
-
Protocol 3: Dry Loading for Poorly Soluble Compounds or Difficult Separations
Use this method when your compound is not very soluble in the mobile phase or when a very narrow starting band is needed for a difficult separation.[20]
-
Adsorb Sample onto Silica: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution.
-
Evaporate Solvent: Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Load Column: Prepare the column as described in Protocol 2 (steps 1 & 2). Instead of wet loading, carefully add the dry-loaded silica containing your sample onto the top sand layer.
-
Finalize Packing: Gently tap the column to settle the new layer, then add another thin layer of sand on top.
-
Elute: Proceed with elution and fraction analysis as described in Protocol 2 (steps 4 & 5).
References
- 1. jasco.hu [jasco.hu]
- 2. ablelab.eu [ablelab.eu]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. labtech.tn [labtech.tn]
- 13. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Flavor Profiles of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pyrazines in Flavor Chemistry
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the sensory experience of a vast array of foods and beverages.[1][2] Formed primarily through the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars during heating—pyrazines are largely responsible for the desirable nutty, roasted, toasted, and savory notes in products like coffee, cocoa, baked goods, and roasted meats.[3][4][5] Their potent aroma profiles and often extremely low odor thresholds mean that even trace amounts can significantly impact the overall flavor of a product.[2][6]
For professionals in food science, flavor chemistry, and even pharmaceuticals—where flavor masking is a critical challenge—a deep, comparative understanding of different pyrazine derivatives is essential. The subtle substitution of alkyl or other functional groups on the pyrazine ring can dramatically alter its perceived aroma, from a nutty, peanut-like character to a more dominant popcorn or earthy note.[1][7] This guide provides a comparative analysis of key pyrazine derivatives, details the scientific methodologies used to characterize their profiles, and offers actionable experimental protocols for their evaluation.
The Influence of Chemical Structure on Flavor Profile
The flavor and aroma of an alkylpyrazine are dictated by the nature, number, and position of the substituent groups on the pyrazine ring.[1][4] Generally, as the molecular weight and complexity of the alkyl substituents increase, the flavor profile can shift from harsh, green notes to more desirable roasted and nutty characteristics.
-
Methylpyrazines: Often associated with nutty, cocoa, and musty notes.[8]
-
Ethylpyrazines: Can introduce buttery and more pronounced peanut or earthy aromas.[8][9]
-
Acetylpyrazines: Known for their strong popcorn, corn chip, and bready characteristics.[7][10]
-
Methoxypyrazines: Contribute significantly to the green and earthy aromas found in vegetables like bell peppers and peas.[11][12]
This relationship between structure and sensory perception is a cornerstone of flavor chemistry, allowing for the targeted synthesis and application of specific pyrazines to achieve a desired flavor profile.
Comparative Analysis of Key Pyrazine Derivatives
The following table summarizes the flavor profiles and other relevant data for several commonly encountered pyrazine derivatives. This data is crucial for selecting the appropriate compound for a specific application, whether for enhancing a food product's aroma or for academic research into flavor chemistry.
| Pyrazine Derivative | CAS Number | FEMA Number | Key Flavor/Aroma Descriptors | Common Food/Beverage Occurrence |
| 2-Methylpyrazine | 109-08-0 | 3325 | Green, nutty, cocoa, musty, potato[8] | Coffee, roasted peanuts, potato chips |
| 2,5-Dimethylpyrazine | 123-32-0 | 3272 | Roasted peanut, nutty, chocolate, cocoa-like, musty[3][6][13] | Roasted nuts, coffee, cocoa, baked goods, beer[3][6][13] |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | 3244 | Roasted, nutty, earthy, cocoa, baked potato, caramelized[14][15][16][17] | Coffee, chocolate, roasted barley, meat, peanuts, potato products[14][15][16] |
| 2-Ethyl-3,5-dimethylpyrazine | 13925-07-0 | 3149 | Potent earthy, nutty, roasted; very low odor threshold[9][18] | Roasted coffee, potato products |
| 2-Acetylpyrazine | 22047-25-2 | 3126 | Popcorn, roasted, corn chip, nutty, bready, hazelnut[7][10][19][20] | Popcorn, baked goods, snacks, coffee, chocolate[7][20] |
| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | 3132 | Green bell pepper, earthy, grassy, vegetative[11][12] | Bell peppers, coffee, spinach, wines (Sauvignon Blanc) |
Methodologies for Flavor Profile Characterization
A comprehensive analysis of pyrazine flavor profiles requires a dual approach that combines objective instrumental analysis with subjective human sensory evaluation.
Instrumental Analysis: GC-MS and GC-O
Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for separating, identifying, and quantifying volatile compounds like pyrazines in a complex mixture.[21][22] However, since mass spectra of many pyrazine isomers are very similar, unambiguous identification often requires comparison with retention indices from multiple GC columns.[22]
Gas Chromatography-Olfactometry (GC-O) is a powerful complementary technique that uses the human nose as a highly sensitive detector.[1][23] As the separated compounds exit the GC column, they are split between a mass spectrometer and a sniffing port, allowing a trained analyst to identify which specific compounds are responsible for the sample's characteristic aroma.[1]
Sensory Evaluation
Instrumental data alone cannot fully capture the human perception of flavor. Sensory evaluation, using trained human panelists, is essential for creating a complete flavor profile.[24][25]
Quantitative Descriptive Analysis (QDA) is a widely used method where a panel of trained individuals identifies and quantifies the sensory attributes of a product.[1][3][26] Panelists develop a consensus vocabulary to describe the flavor and then rate the intensity of each attribute on a numerical scale, providing robust, reproducible data.[1][26]
Experimental Protocols
The following protocols provide a validated framework for the analysis of pyrazine derivatives in a sample matrix.
Protocol 1: Volatile Compound Extraction using Headspace Solid-Phase Microextraction (HS-SPME)
Causality: HS-SPME is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from a sample's headspace.[21][27] It is ideal for preparing samples for GC-MS analysis of pyrazines, as it minimizes thermal degradation and concentrates the analytes of interest.
Methodology:
-
Sample Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 2-5 grams of ground roasted coffee) into a 20 mL headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the pyrazines.
-
Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-heptylpyrazine) for semi-quantification.
-
Incubation: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) with agitation to facilitate the release of volatiles into the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.
Protocol 2: Analysis by GC-MS and GC-O
Causality: This combined approach provides both chemical identification (MS) and sensory relevance (O). Using a non-polar column (like a DB-5) is standard for general volatile analysis, providing good separation for a wide range of compounds, including pyrazines.
Workflow Diagram:
Caption: Workflow for Pyrazine Analysis via HS-SPME-GC-MS/O.
GC-MS Parameters (Example):
-
Injector: 250°C, Splitless mode.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[28]
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min.
-
MS Transfer Line: 250°C.[28]
-
Ion Source: 230°C.[28]
-
Mass Range: m/z 40-350.
Protocol 3: Quantitative Descriptive Analysis (QDA) Panel
Causality: A trained panel provides the most reliable and reproducible sensory data.[26] The process ensures that all panelists are calibrated and using the same terminology to describe their perceptions, turning subjective experience into quantitative data.
Methodology:
-
Panelist Selection & Training: Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.[1] Conduct intensive training (15-20 hours) where panelists are exposed to a wide range of reference standards for nutty, roasted, earthy, green, and other relevant aromas. The goal is to develop a consensus vocabulary (a lexicon) for describing the samples.
-
Lexicon Development: The panel collectively develops a list of specific descriptive terms (e.g., "roasted peanut," "popcorn," "raw potato," "green bell pepper") that will be used to evaluate the samples.
-
Sample Evaluation:
-
Prepare samples under controlled, identical conditions. Present them blind-coded and in a randomized order to prevent bias.
-
Panelists evaluate each sample individually in isolated sensory booths.
-
For each descriptor in the lexicon, panelists rate its intensity on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
-
Data Analysis: Convert the line scale ratings to numerical data. Analyze the results using statistical methods (e.g., ANOVA, PCA) to identify significant differences between samples and to visualize the comparative flavor profiles.
Logical Relationship Diagram:
Caption: Relationship between Pyrazine Structure and Flavor Perception.
Conclusion
The family of pyrazine derivatives offers a rich and diverse palette for flavor creation and scientific investigation. Their flavor profiles are intrinsically linked to their chemical structures, with substitutions on the pyrazine ring producing distinct and predictable sensory outcomes. A robust comparative analysis, grounded in both precise instrumental techniques like GC-MS/O and validated sensory methods like QDA, is paramount for any professional seeking to understand, manipulate, or mask these potent flavor compounds. The methodologies outlined in this guide provide a comprehensive framework for achieving this deep level of characterization, enabling more effective product development and fundamental research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. Pyrazines [leffingwell.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. olfactorian.com [olfactorian.com]
- 11. scentjourner.com [scentjourner.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. perfumerflavorist.com [perfumerflavorist.com]
- 14. nbinno.com [nbinno.com]
- 15. Natural 2,3,5-Trimethyl-Pyrazine manufacturers and suppliers in China - ODOWELL [odowell.com]
- 16. firmenich.com [firmenich.com]
- 17. Perfumers Apprentice - Trimethyl Pyrazine (10% in BB) [shop.perfumersapprentice.com]
- 18. researchgate.net [researchgate.net]
- 19. chemimpex.com [chemimpex.com]
- 20. Buy 2-Acetyl Pyrazine 10% in DPG for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 21. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. pac.gr [pac.gr]
- 26. foodresearchlab.com [foodresearchlab.com]
- 27. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of 3,6-Dimethylpyrazine-2-carbonitrile Detection Methods
For researchers, scientists, and professionals in drug development, the accurate and precise detection of heterocyclic compounds like 3,6-Dimethylpyrazine-2-carbonitrile is paramount. This guide provides an in-depth technical comparison of two robust analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for the discerning scientific audience.
Introduction to this compound and the Imperative for its Accurate Detection
This compound, with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , belongs to the pyrazine class of compounds.[1] Pyrazines are prevalent in nature and are significant components of the flavor and aroma profiles of many foods and beverages. In the pharmaceutical realm, the pyrazine ring is a key structural motif in numerous therapeutic agents due to its ability to participate in various biological interactions. The presence of the nitrile group and methyl substitutions on the pyrazine ring of this compound suggests its potential as a versatile building block in medicinal chemistry.
Given its potential applications, the ability to reliably detect and quantify this compound in various matrices is crucial for quality control, pharmacokinetic studies, and metabolic profiling. The choice of analytical methodology is therefore a critical decision, directly impacting the reliability and validity of experimental outcomes.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The inherent volatility of many pyrazine derivatives makes GC-MS a logical choice for the analysis of this compound.
The Rationale for GC-MS
The selection of GC-MS is predicated on the anticipated volatility of this compound, a common characteristic of low-molecular-weight pyrazines. The high separation efficiency of capillary GC columns, coupled with the sensitive and selective detection afforded by mass spectrometry, provides a robust platform for analysis.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of the sample matrix (e.g., plasma, reaction mixture), add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar pyrazine).
-
Perform liquid-liquid extraction with 3 mL of dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar capillary column such as a DB-WAX or SUPELCOWAX 10 (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good peak shape of polar, nitrogen-containing compounds.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Hypothetical Validation Data for GC-MS Method
The validation of this method would be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be defined based on application | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% | Intraday: < 5%, Interday: < 8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed from blank matrix. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may have limited volatility or are thermally labile, or for applications requiring higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
The Rationale for LC-MS/MS
LC-MS/MS offers exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). This technique is particularly advantageous for complex matrices as it minimizes interferences, leading to more accurate quantification. The nitrile group in this compound may impart sufficient polarity for good retention and separation using reversed-phase liquid chromatography.
Experimental Workflow: LC-MS/MS
References
- 1. calpaclab.com [calpaclab.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Heterocyclic Nitriles: 3,6-Dimethylpyrazine-2-carbonitrile in Focus
Introduction: The Strategic Importance of the Nitrile in Heterocyclic Scaffolds
To the discerning researcher in drug development and fine chemical synthesis, the heterocyclic nitrile is more than a mere functional group; it is a strategic linchpin. Its potent electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and versatile reactivity make it a cornerstone of modern medicinal chemistry. The nitrile group can serve as a bioisosteric replacement for moieties like carbonyls or halogens, modulate physicochemical properties to enhance bioavailability, and block sites of metabolic instability.[1][2] Furthermore, its synthetic utility as a precursor to amides, carboxylic acids, and tetrazoles provides a robust platform for scaffold diversification.[1]
This guide offers an in-depth comparison of 3,6-Dimethylpyrazine-2-carbonitrile against other prevalent heterocyclic nitriles. We will move beyond cataloging properties to explore the causal relationships between structure, reactivity, and application, providing field-proven insights and validated experimental protocols to inform your selection of the optimal building block for your research endeavors.
Featured Compound: this compound
This compound is a unique building block whose characteristics are defined by the interplay between the electron-deficient pyrazine core and the activating methyl and cyano substituents.
Physicochemical Profile:
| Property | Value | Rationale and Implication |
| CAS Number | 2435-47-4 | Unique identifier for sourcing and regulatory purposes.[3] |
| Molecular Formula | C₇H₇N₃ | Indicates a relatively small, nitrogen-rich scaffold.[3] |
| Molecular Weight | 133.15 g/mol | Low molecular weight is advantageous for fragment-based drug design and maintaining favorable ADME properties.[3] |
| Appearance | Solid | Facilitates handling, weighing, and storage compared to volatile liquids. |
| Reactivity | Enhanced | The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, increasing the reactivity of substituents compared to analogous pyridines.[4][5] The nitrile group further activates the ring for certain transformations. |
Synthetic Accessibility: A Comparative Overview
The synthesis of heterocyclic nitriles has evolved significantly from classical, often harsh methods like the Sandmeyer and Rosenmund-von Braun reactions, which traditionally required stoichiometric copper cyanide.[6][7][8] Modern palladium- and nickel-catalyzed cross-coupling reactions now offer milder conditions, broader functional group tolerance, and the use of less toxic cyanide sources like K₄[Fe(CN)₆] or even acetonitrile.[6][9][10][11][12]
The synthesis of this compound typically leverages the inherent chemistry of the pyrazine core. A common conceptual pathway involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by functionalization.
This contrasts with the synthesis of other nitriles where direct functionalization of a pre-formed heterocycle is more common. For instance, the industrial synthesis of 2-cyanopyrazine often involves the gas-phase catalytic ammoxidation of 2-methylpyrazine, a method that avoids highly toxic cyanides.[13][14][15]
Comparative Analysis with Key Heterocyclic Nitriles
To understand the unique value of this compound, we will compare it against three strategically chosen alternatives: 2-Cyanopyrazine , Nicotinonitrile (3-Cyanopyridine) , and 2-Cyanopyrimidine .
| Compound | Structure | Key Differentiators |
| This compound | Two methyl groups provide steric bulk and lipophilicity; pyrazine core is highly electron-deficient. | |
| 2-Cyanopyrazine | Unsubstituted pyrazine core; serves as a baseline for electronic effects of the pyrazine ring itself. | |
| Nicotinonitrile (3-Cyanopyridine) | Less electron-deficient pyridine ring; different nitrogen position impacts reactivity and biological interactions.[16][17] | |
| 2-Cyanopyrimidine | 1,3-diazine structure alters the electronic distribution and steric environment compared to the 1,4-pyrazine system.[18][19][20] |
Electronic and Reactivity Comparison
The number and position of nitrogen atoms in the heterocyclic ring dramatically influence the reactivity of the nitrile group and the ring itself.
-
Pyrazines vs. Pyridines: Pyrazines, with two nitrogen atoms, are significantly more electron-deficient than pyridines.[4][5] This has two major consequences:
-
Ring Reactivity: The pyrazine ring is more susceptible to nucleophilic attack and more resistant to electrophilic substitution than the pyridine ring.[21]
-
Nitrile Reactivity: The powerful electron-withdrawing effect of the pyrazine ring enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. Recent studies have shown that pyrazine-dicarbonitriles exhibit higher curing reactivity than phthalonitriles due to this nucleophilic enhancement.[22]
-
-
Pyrazines vs. Pyrimidines: While both are diazines, the 1,4-arrangement of nitrogens in pyrazine creates a symmetrical electronic pull, whereas the 1,3-arrangement in pyrimidine leads to a more polarized ring system with a particularly electron-deficient C2 position. This makes 2-halopyrimidines exceptionally reactive towards nucleophilic substitution.
Implications for Synthesis: The choice of a synthetic strategy is directly dictated by these electronic properties. For the highly electron-deficient pyrazine and pyrimidine systems, palladium-catalyzed cyanation of a corresponding halo-heterocycle is a highly effective and common method.[10][11][23] For pyridines, the classical Sandmeyer reaction starting from an aminopyridine remains a viable, though often less favorable, alternative.[7][24][25]
Applications in Drug Discovery
The structural nuances of these nitriles translate directly into their utility as pharmaceutical building blocks.
-
This compound: The methyl groups are not merely passive substituents. They can serve to probe hydrophobic pockets in a protein binding site, improve metabolic stability by blocking potential sites of oxidation, and enhance oral absorption by increasing lipophilicity. The aminopyrazine scaffold, a close relative, is a well-established "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors.[26]
-
2-Cyanopyrimidine: This scaffold is a known key intermediate for pharmaceuticals and agrochemicals.[19] Notably, 2-cyanopyrimidine derivatives have been developed as potent and non-selective inhibitors of cathepsin K, an enzyme implicated in osteoporosis.[18]
-
Nicotinonitrile: As a core component of Vitamin B3 (niacin), the 3-cyanopyridine scaffold is prevalent in numerous marketed drugs, including the anticancer agents Bosutinib and Neratinib.[17][27] Its derivatives have a wide range of biological activities.[28][29]
The nitrile group itself is a critical pharmacophore. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups, while its electronic properties can optimize π-π stacking interactions with aromatic residues in a target protein.[1][2]
Experimental Protocols: A Guide to Comparative Synthesis
To provide a practical basis for comparison, we outline a validated, state-of-the-art protocol for the cyanation of a heteroaryl chloride, a common precursor to the nitriles discussed. This method prioritizes safety and reproducibility by using a non-toxic cyanide source.
Protocol: Palladium-Catalyzed Cyanation of 2-Chloropyrazine
This protocol is adapted from modern methodologies employing potassium hexacyanoferrate(II) as the cyanide source.[6][10]
Objective: To synthesize 2-Cyanopyrazine from 2-Chloropyrazine with high yield and purity.
Materials:
-
2-Chloropyrazine (1.0 mmol, 1 equiv.)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (0.125 mmol, 0.125 equiv.)
-
1,4-Dioxane (2.5 mL)
-
Deionized Water (2.5 mL)
-
Inert atmosphere glovebox or Schlenk line
Methodology:
-
Catalyst Preparation (Pre-reaction): In a glovebox, add 2-Chloropyrazine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and KOAc to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the reductive elimination step in the catalytic cycle and prevents catalyst deactivation by cyanide, a common failure point in older cyanation protocols.[6]
-
-
Solvent Addition: Add 1,4-dioxane and deionized water to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Causality Note: The biphasic solvent system is essential. It allows for the dissolution of both the organic substrate and the inorganic cyanide salt, facilitating the transfer of the cyanide nucleophile into the organic phase where the catalytic reaction occurs.[6]
-
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir vigorously for 1-2 hours.
-
Self-Validation: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the 2-Chloropyrazine spot/peak indicates reaction completion.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-Cyanopyrazine.
-
Expected Outcome: A white to off-white solid. Yields for this type of reaction are typically high, often exceeding 90%.[10]
-
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other heterocyclic nitriles is a decision guided by strategic project goals.
-
Choose this compound when: Your project requires probing hydrophobic interactions, enhancing metabolic stability, or building upon a highly electron-deficient core where additional lipophilicity is desired. It is an excellent choice for scaffold hopping from other aminopyrazine-based kinase inhibitors.
-
Choose 2-Cyanopyrazine when: A simple, unsubstituted, highly activated heterocyclic nitrile is needed as a baseline or when further functionalization on the ring is planned.
-
Choose Nicotinonitrile when: A less activated system is required, or when leveraging the vast existing literature and proven track record of the pyridine scaffold in marketed drugs is a priority.[27]
-
Choose 2-Cyanopyrimidine when: The synthetic target requires the specific electronic and steric properties of the 1,3-diazine core, or when targeting biological systems where this scaffold has shown precedent, such as cathepsin K inhibition.[18]
By understanding the fundamental causality linking heterocyclic structure to chemical reactivity and biological function, researchers can make informed decisions, accelerating the journey from molecular concept to innovative solution.
References
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- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 13. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]
- 14. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
- 16. nbinno.com [nbinno.com]
- 17. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 18. 2-Cyanopyrimidine | 14080-23-0 [chemicalbook.com]
- 19. chemimpex.com [chemimpex.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 22. Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
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- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Pyrazines in Food Products
For researchers, scientists, and drug development professionals engaged in the nuanced world of food chemistry and flavor science, the precise quantification of pyrazines is of paramount importance. These heterocyclic nitrogen-containing compounds, largely formed during the Maillard reaction, are pivotal in defining the desirable roasted, nutty, and toasted flavor profiles of a vast array of food products, from coffee and cocoa to baked goods and roasted meats.[1][2][3] However, their presence at trace levels within complex food matrices presents a significant analytical challenge.[2]
This guide provides a comprehensive, in-depth comparison of the primary analytical methodologies for the quantitative analysis of pyrazines in food products. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering a self-validating framework for robust and reliable quantification. This guide is designed to empower you to select and implement the most appropriate analytical strategy for your specific research needs.
The Genesis of Flavor: Pyrazine Formation via the Maillard Reaction
A foundational understanding of pyrazine formation is crucial for effective analytical method development, as it informs sample preparation and potential matrix interferences. Pyrazines are predominantly generated through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2][3] The specific amino acid and sugar precursors, along with reaction conditions such as temperature, time, and water activity, dictate the resulting pyrazine profile.[4] For instance, different amino acids can lead to the formation of various alkylpyrazines, with the amino acid side chain often being incorporated into the pyrazine structure.[4]
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Comparative Analysis of Key Quantitative Techniques
The selection of an analytical technique for pyrazine quantification is contingent upon several factors, including the specific food matrix, the target pyrazine concentration, required sensitivity and selectivity, and available instrumentation. Here, we compare the two most prevalent chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the most widely employed technique for the analysis of volatile and semi-volatile compounds like pyrazines.[5] Its high resolving power and sensitive detection capabilities make it ideal for identifying and quantifying individual pyrazines in complex mixtures.
Causality of Experimental Choices in GC-MS:
-
Sample Preparation: The primary challenge is the efficient extraction of volatile pyrazines from a non-volatile food matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a favored technique due to its simplicity, solvent-free nature, and ability to concentrate analytes.[6] The choice of SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to a wide range of volatile compounds found in coffee and other roasted products.[6][7]
-
Internal Standard Selection: For accurate quantification, the use of an internal standard is essential to compensate for variations in sample preparation and instrument response.[8] Stable Isotope Dilution Analysis (SIDA), employing a deuterated analogue of the target analyte (e.g., 2,6-Dimethylpyrazine-d6), is considered the "gold standard".[8] The near-identical physicochemical properties of the deuterated standard to the native analyte ensure it behaves similarly during extraction and analysis, leading to superior accuracy and precision compared to traditional internal standards.[8]
-
Chromatographic Separation: A non-polar capillary column, such as a DB-5ms, is typically used for the separation of pyrazines.[9] The temperature program of the GC oven is optimized to achieve baseline separation of the target pyrazines from other volatile compounds in the sample.
-
Mass Spectrometric Detection: Mass spectrometry provides high selectivity and allows for the unambiguous identification of pyrazines based on their mass spectra. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific ions characteristic of each pyrazine.
Caption: General experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
Detailed Experimental Protocol: HS-SPME-GC-MS for Pyrazines in Coffee
This protocol is a representative example and may require optimization for different matrices.
-
Sample Preparation:
-
Weigh 1-5 g of homogenized ground coffee into a 20 mL headspace vial.[1]
-
Add a known amount of a deuterated internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).
-
Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Conditions:
-
GC-MS Conditions:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 10 minutes in splitless mode.[7]
-
Column: Use a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 3°C/minute.[7]
-
MS Transfer Line Temperature: 250°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Mass Range: Scan from m/z 50 to 400.[7]
-
High-Performance Liquid Chromatography (HPLC): A Viable Alternative for Less Volatile Pyrazines
While GC-MS is dominant, HPLC offers a robust alternative, particularly for less volatile or thermally labile pyrazine derivatives.[9] Recent advancements, such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have significantly enhanced the sensitivity and applicability of liquid chromatography for pyrazine analysis.[10]
Causality of Experimental Choices in HPLC:
-
Sample Preparation: Extraction for HPLC typically involves liquid-solid or liquid-liquid extraction to transfer the pyrazines into a suitable solvent. This can be more labor-intensive than HS-SPME.
-
Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is commonly used. A C8 or C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[9][11] The choice of mobile phase composition and gradient is optimized to achieve separation of the target analytes.
-
Detection: UV detection is a common and cost-effective option, with the detection wavelength set to the absorbance maximum of the pyrazines (e.g., around 270 nm).[12] For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is highly advantageous.[10]
Detailed Experimental Protocol: RP-HPLC-UV for Pyrazine Standards
This protocol is suitable for the analysis of pyrazine standards and may require modification for complex food extracts.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size) or equivalent.[9]
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 269 nm.[9]
-
Injection Volume: 20 µL.
Performance Comparison and Data Summary
The choice between GC-MS and HPLC-based methods depends heavily on the specific analytical requirements. The following table summarizes typical performance characteristics.
| Parameter | GC-MS with SIDA | HPLC-UV | UPLC-MS/MS |
| Selectivity | Excellent | Good to Moderate | Excellent |
| Sensitivity (LOQ) | ng/g to pg/g range | µg/mL range | ng/L to µg/L range[10] |
| Precision (%RSD) | < 5%[8] | < 10% | < 15% |
| Linearity (R²) | ≥ 0.995[8] | ≥ 0.99 | ≥ 0.99 |
| Sample Preparation | Relatively simple (HS-SPME) | More complex (extraction) | More complex (extraction) |
| Cost | Higher | Lower | Highest |
| Best For | Volatile & semi-volatile pyrazines, trace analysis | Less volatile pyrazines, higher concentrations | Broad range of pyrazines, high sensitivity |
Quantitative Data Example: Pyrazine Content in Soy Sauce Aroma Type Baijiu (UPLC-MS/MS)
| Pyrazine | Concentration Range (μg/L) |
| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 |
| 2,6-Dimethylpyrazine | 460 - 1590 |
| 2,3,5-Trimethylpyrazine | 317 - 1755 |
| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |
| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 |
| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 |
| Data adapted from Yan et al., 2020.[10] |
Conclusion: A Strategic Approach to Pyrazine Quantification
The quantitative analysis of pyrazines in food products demands a thoughtful and strategic approach. For the comprehensive profiling of volatile pyrazines at trace levels, HS-SPME-GC-MS with Stable Isotope Dilution Analysis remains the benchmark method, offering unparalleled accuracy and precision.[8] However, for less volatile pyrazines or in laboratories where GC-MS is not available, a well-validated RP-HPLC method can provide reliable quantitative data, especially for quality control purposes.[9] The advent of UPLC-MS/MS has further expanded the capabilities of liquid chromatography, enabling highly sensitive and selective quantification of a wide range of pyrazines.[10]
Ultimately, the optimal method is one that is fit for purpose, considering the specific food matrix, target analytes, required sensitivity, and available resources. By understanding the underlying principles and causalities of each analytical step, researchers can confidently develop and validate robust methods for the accurate quantification of these critical flavor compounds.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Researcher's Guide to the Synthetic Landscape of Substituted Pyrazines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern molecular design. Its presence in numerous pharmaceuticals, agrochemicals, and flavor compounds underscores the critical need for efficient and versatile synthetic routes to its substituted derivatives. This guide provides an in-depth, comparative analysis of the most significant synthetic strategies, offering a blend of classical methodologies and contemporary catalytic systems. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations to inform your synthetic planning.
The Enduring Relevance of Classical Syntheses: Building the Core
The foundational methods for constructing the pyrazine ring, developed in the late 19th century, remain relevant for their straightforward approach to the core heterocycle. These condensation-based strategies are particularly effective for the synthesis of symmetrically substituted pyrazines.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest reported methods for pyrazine synthesis. It involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine.[1][2]
Mechanism and Rationale: The key to this synthesis is the in situ formation of the α-amino ketone. The α-halo ketone is an effective electrophile that readily reacts with ammonia. Two molecules of the resulting α-amino ketone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1] Air, or other mild oxidizing agents like mercury(I) oxide or copper(II) sulfate, can effect this final aromatization step.[1]
Expert Insight: The Staedel-Rugheimer synthesis is a robust method for preparing simple, symmetrically substituted pyrazines. However, the use of lachrymatory α-halo ketones as starting materials can be a significant drawback in a laboratory setting.[2]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine via a Staedel-Rugheimer Approach
-
Preparation of α-Aminoacetophenone: 2-Chloroacetophenone is dissolved in an excess of aqueous or alcoholic ammonia. The mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chloride by the amino group.
-
Self-Condensation: The resulting α-aminoacetophenone solution is then stirred, often with gentle heating, to promote the self-condensation of two molecules to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is oxidized to 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidant like copper(II) sulfate.
-
Purification: The crude product is purified by recrystallization or distillation to yield the final product.
The Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of α-amino ketones. However, it differs in the preparation of this key intermediate.[1][3] This method is often preferred due to its use of more readily available and less hazardous starting materials.[2]
Mechanism and Rationale: The Gutknecht synthesis typically begins with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone, which, as in the Staedel-Rugheimer synthesis, dimerizes to a dihydropyrazine and is subsequently oxidized to the pyrazine.[4] The in situ generation of the α-amino ketone avoids its isolation, which can be challenging due to its instability.
Expert Insight: The Gutknecht synthesis offers greater versatility than the Staedel-Rugheimer method as it allows for the synthesis of a wider range of substituted pyrazines starting from various ketones. The control of regioselectivity in the synthesis of unsymmetrical pyrazines can be a challenge, often leading to mixtures of products.
Experimental Protocol: General Procedure for the Gutknecht Pyrazine Synthesis
-
Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to yield the corresponding α-oximino ketone.
-
Reduction to the α-Amino Ketone: The α-oximino ketone is reduced to the α-amino ketone. Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation.
-
Dimerization and Oxidation: The α-amino ketone, typically generated in situ, undergoes spontaneous dimerization to a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine using air or a mild oxidizing agent.
Caption: Workflow of the Gutknecht pyrazine synthesis.
Modern Era of Pyrazine Synthesis: The Power of Cross-Coupling
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyrazines, offering unparalleled control over the introduction of a wide array of functional groups. These methods typically start with a pre-formed pyrazine core, often halogenated, and introduce substituents through the formation of new carbon-carbon or carbon-heteroatom bonds.[5][6]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds between a halogenated pyrazine and an organoboron reagent, typically a boronic acid or its ester.[6] This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents onto the pyrazine ring.[5]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the halopyrazine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[6]
Expert Insight: The Suzuki-Miyaura coupling is a go-to method for the synthesis of biaryl and heteroaryl pyrazines due to its functional group tolerance and the commercial availability of a vast library of boronic acids. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrazine
-
Reaction Setup: To a reaction vessel is added the chloropyrazine, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the method of choice for the introduction of alkyne moieties onto the pyrazine ring.[7][8] It involves the reaction of a halopyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[7]
Mechanism and Rationale: The Sonogashira coupling follows a catalytic cycle similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate in the transmetalation step. The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and its subsequent transfer to the palladium center.
Expert Insight: The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates for the synthesis of more complex molecules through further transformations of the alkyne functionality. The reaction is typically carried out under mild conditions.[8]
Experimental Protocol: Sonogashira Coupling of a Halopyrazine
-
Reaction Setup: The halopyrazine, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and a base (typically an amine like triethylamine or diisopropylamine) are combined in a suitable solvent (e.g., THF, DMF).
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Substituent Patterns |
| Staedel-Rugheimer | α-Halo ketones, Ammonia | α-Amino ketones, Dihydropyrazines | Simple, direct route to the pyrazine core.[1] | Use of lachrymatory starting materials, often limited to symmetrical products.[2] | Symmetrical alkyl or aryl substitution. |
| Gutknecht | Ketones, Nitrosating agents, Reducing agents | α-Oximino ketones, α-Amino ketones, Dihydropyrazines | More versatile than Staedel-Rugheimer, avoids lachrymatory reagents.[1][3] | Can lead to mixtures of regioisomers with unsymmetrical ketones, yields can be variable. | Symmetrical and unsymmetrical alkyl or aryl substitution. |
| Suzuki-Miyaura Coupling | Halopyrazines, Boronic acids/esters | Organopalladium complexes | Excellent functional group tolerance, wide availability of boronic acids, high yields.[6] | Requires pre-functionalized pyrazines, potential for catalyst poisoning by certain functional groups. | Aryl, heteroaryl, vinyl, and some alkyl substituents. |
| Sonogashira Coupling | Halopyrazines, Terminal alkynes | Organopalladium and copper acetylide complexes | Direct introduction of alkyne functionality, mild reaction conditions.[7][8] | Requires an inert atmosphere to prevent alkyne homocoupling. | Alkynyl substituents. |
Conclusion and Future Outlook
The synthesis of substituted pyrazines has evolved from classical condensation reactions to highly sophisticated transition-metal-catalyzed cross-coupling methodologies. While the Staedel-Rugheimer and Gutknecht syntheses remain valuable for the construction of the pyrazine core, particularly for symmetrical derivatives, modern cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings offer unparalleled precision and versatility in the functionalization of the pyrazine ring.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the synthesis of complex, highly functionalized pyrazine derivatives, a combination of these methods is often employed, where a classical synthesis is used to construct the core, followed by modern cross-coupling reactions to introduce key substituents.
Future developments in this field will likely focus on the discovery of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and the development of C-H activation strategies for the direct functionalization of the pyrazine ring, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. NBU-IR :: Login [ir.nbu.ac.in]
- 3. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 4. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Enhanced Biological Activity of Pyrazine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a versatile scaffold for the design of novel therapeutic agents.[2][3] While the parent pyrazine ring itself exhibits modest biological activity, its derivatization has unlocked a vast chemical space, leading to compounds with significantly enhanced potency and selectivity across a spectrum of therapeutic areas.[4][5]
This guide provides an in-depth, objective comparison of the biological activities of various pyrazine derivatives against their parent compounds or established drugs. We will delve into the experimental data that substantiates these claims, provide detailed protocols for key assays, and explore the underlying mechanistic principles that govern their enhanced efficacy. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrazine scaffold in their discovery programs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and cytostatic effects against a wide array of human cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[1]
Comparative Analysis of Anticancer Potency
The derivatization of parent compounds with a pyrazine moiety frequently leads to a substantial increase in anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Pyrazine Derivative | Parent Compound/Standard Drug | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Parent/Standard | Fold Improvement | Reference |
| Chalcone-pyrazine derivative 46 | Adriamycin | MCF-7 (Breast) | 9.1 | 9.2 | ~1 | |
| Chalcone-pyrazine derivative 46 | Adriamycin | BPH-1 (Prostate) | 10.4 | 14.1 | ~1.4 | |
| Resveratrol-pyrazine hybrid 67 | Resveratrol | MCF-7 (Breast) | 70.9 | 80.0 | ~1.1 | [2] |
| Imidazo[1,2-a]pyrazine derivative | Doxorubicin | Hep-2 (Laryngeal) | 11 | Not Specified | - | [8][9] |
| Imidazo[1,2-a]pyrazine derivative | Doxorubicin | HepG2 (Liver) | 13 | Not Specified | - | [8][9] |
| [2][4][6]triazolo[4,3-a]pyrazine derivative 17l | Foretinib | A549 (Lung) | 0.98 | Not Specified | - | [10][11] |
| [2][4][6]triazolo[4,3-a]pyrazine derivative 17l | Foretinib | MCF-7 (Breast) | 1.05 | Not Specified | - | [10][11] |
Expert Insights: The enhanced activity observed in these derivatives can be attributed to several factors. The introduction of the pyrazine ring can alter the molecule's lipophilicity, improving its ability to cross cell membranes and reach its intracellular target. Furthermore, the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases, leading to more potent inhibition. The planar structure of the pyrazine ring also facilitates favorable π-π stacking interactions within protein binding pockets.
Mechanism of Action: Inhibition of Key Signaling Pathways
A significant number of anticancer pyrazine derivatives exert their effects by targeting protein kinases, which are often dysregulated in cancer.[1] Two prominent pathways targeted by these compounds are the VEGFR-2 and PI3K/Akt signaling cascades, both of which are critical for tumor angiogenesis, proliferation, and survival.[12][13]
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition by pyrazine derivatives.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and point of inhibition by pyrazine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability. It is a robust and widely used technique for screening the cytotoxic potential of novel compounds.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of pyrazine derivatives using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Preparation: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazine derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[8]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains presents a significant global health challenge. Pyrazine derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi, often with greater efficacy than their parent compounds or existing antibiotics.[14][15][16]
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17]
| Pyrazine Derivative | Parent Compound/Standard Drug | Microorganism | MIC (µg/mL) of Derivative | MIC (µg/mL) of Parent/Standard | Fold Improvement | Reference |
| Pyrazine-2-carboxylic acid derivative (P10) | Gentamicin | Candida albicans | 3.125 | 0.78 | - | [18][19] |
| Pyrazine-2-carboxylic acid derivative (P4) | Gentamicin | Candida albicans | 3.125 | 0.78 | - | [18][19] |
| Triazolo[4,3-a]pyrazine derivative 2e | Ampicillin | Staphylococcus aureus | 32 | 32 | 1 | [20][21] |
| Triazolo[4,3-a]pyrazine derivative 2e | Ampicillin | Escherichia coli | 16 | 8 | - | [20][21] |
| Ligustrazine-chalcone hybrid 52 | Bismerthiazol | Xanthomonas axonopodis pv. Citri | 6.72 | 44.31 | ~6.6 | [22] |
| Ligustrazine-chalcone hybrid 52 | Bismerthiazol | Xanthomonas oryzae pv. oryzae | 15.17 | 42.46 | ~2.8 | [22] |
| Ligustrazine-chalcone hybrid 53/54 | Tetracycline | Micrococcus luteus | 31.25 | 31.25 | 1 | [22] |
Expert Insights: The antimicrobial mechanism of pyrazine derivatives is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8] The pyrazine ring can chelate metal ions that are crucial for microbial enzyme function. Additionally, the lipophilic character of many pyrazine derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[17][23]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazine derivative and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[20]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[17]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[3]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[2][24]
Comparative Analysis of Anti-inflammatory Potency
| Pyrazine Derivative | Parent Compound | Assay | % Inhibition by Derivative @ Conc. | % Inhibition by Parent @ Conc. | Reference |
| Paeonol derivative 37 | Paeonol | NO inhibition in LPS-stimulated RAW264.7 cells | 56.32% @ 20 µM | 14.74% @ 20 µM | [2][22] |
Expert Insights: The anti-inflammatory effects of pyrazine derivatives are often mediated by their ability to suppress the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes.[6] By inhibiting pathways that lead to NF-κB activation, these compounds can effectively reduce the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[2][18] In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of signaling events leads to the activation of NF-κB and its translocation to the nucleus, where it induces the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway and a potential point of inhibition by pyrazine derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[25][26]
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyrazine derivative for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[25]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[25]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each treatment group compared to the LPS-stimulated control.
Conclusion: A Promising Future for Pyrazine Derivatives in Drug Discovery
The evidence presented in this guide unequivocally demonstrates that the derivatization of compounds with a pyrazine scaffold is a highly effective strategy for enhancing biological activity. Across anticancer, antimicrobial, and anti-inflammatory applications, pyrazine derivatives consistently exhibit superior potency compared to their parent compounds or established drugs. This is underpinned by their unique physicochemical properties that allow for improved target engagement and favorable pharmacokinetic profiles.
The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to effectively design, synthesize, and evaluate novel pyrazine-based drug candidates. As our understanding of the structure-activity relationships of these compounds continues to grow, the pyrazine scaffold is poised to remain a privileged and highly fruitful area of research in the ongoing quest for new and more effective medicines.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. atcc.org [atcc.org]
- 15. purformhealth.com [purformhealth.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. rjpbcs.com [rjpbcs.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrazine-Based Kinase Inhibitors
This guide provides an in-depth comparison of pyrazine-based kinase inhibitors, focusing on their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer objective insights into the performance and design of these compounds.
Introduction: The Significance of the Pyrazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[1][2][3]
Within the landscape of kinase inhibitor discovery, nitrogen-containing heterocyclic rings such as pyrazine are prominent structural motifs.[1][2][3] The pyrazine ring is considered a "privileged scaffold" due to its ability to form key interactions within the ATP-binding site of kinases. One or both of the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, frequently interacting with the hinge region of the kinase, a critical area for ATP binding. This fundamental interaction anchors the inhibitor, providing a stable foundation for further structural modifications to enhance potency and selectivity. Most pyrazine-based kinase inhibitors function as ATP-competitive agents, reversibly or irreversibly binding to the ATP pocket of the enzyme.[1][2]
Core Structure-Activity Relationships of Pyrazine-Based Inhibitors
The potency and selectivity of pyrazine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazine core. The general SAR can be understood by examining how modifications at different positions of the pyrazine ring influence interactions with the kinase active site.
A crucial aspect of the pyrazine scaffold's efficacy is its role in forming hydrogen bonds with the kinase hinge region. The nitrogen atoms of the pyrazine ring are well-positioned to act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. Modifications to the pyrazine ring and its substituents can fine-tune these interactions and exploit other nearby pockets within the ATP-binding site to achieve high potency and selectivity.[3]
For instance, in the case of spleen tyrosine kinase (Syk) inhibitors, the aminopyrazine motif has been shown to form essential hydrogen bonds with glutamate and alanine residues in the hinge region. Similarly, studies on imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors have demonstrated that specific substitutions at positions 2 and 3 are critical for potent inhibitory activity.[3][4] Derivatives with a pyridin-4-yl group at position 2 and a benzyl group at position 3 of the imidazo[1,2-a]pyrazine core showed the most potent CDK9 inhibition.[3][4]
Furthermore, the development of dual c-Met/VEGFR-2 inhibitors based on a[1][2][5]triazolo[4,3-a]pyrazine scaffold highlighted the importance of specific substitutions for achieving dual inhibitory activity.[6] In this series, compounds with a 5-(trifluoromethyl)-1H-pyrazole moiety exhibited excellent antiproliferative and kinase inhibitory activities.[6]
Comparative Analysis of Pyrazine-Based Kinase Inhibitors
To illustrate the SAR principles, the following table compares several notable pyrazine-based kinase inhibitors. The data highlights how different substitution patterns on the pyrazine core lead to varied kinase selectivity and potency.
| Inhibitor | Primary Target(s) | IC₅₀ / Kᵢ | Key Structural Features and SAR Insights |
| Gilteritinib | FLT3, AXL | <1 nM (FLT3) | A pyrazine-carboxamide core. The ethyl-piperazine side chain is crucial for potency and solubility. It is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[7] |
| Acalabrutinib | BTK | ~5 nM | A pyrazin-2-amine core with an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[1] |
| Erdafitinib | FGFR1-4 | 1-3 nM | A pyrazolo[1,5-a]pyrimidine core, which is isosteric to the pyrazine scaffold. The dimethoxyphenyl group and the piperazine moiety are key for high-affinity binding to the fibroblast growth factor receptor (FGFR) family. |
| Compound 3c (imidazo[1,2-a]pyrazine derivative) | CDK9 | 0.16 µM | Features a pyridin-4-yl group at position 2 and a benzyl group at position 3. The combination of these substituents was found to be optimal for CDK9 inhibition in its series.[4][8] |
| Compound 17l ([1][2][5]triazolo[4,3-a]pyrazine derivative) | c-Met, VEGFR-2 | 26 nM (c-Met), 2.6 µM (VEGFR-2) | A triazolopyrazine scaffold with a 5-(trifluoromethyl)-1H-pyrazole substituent. This compound demonstrates how the pyrazine core can be utilized in designing dual-target inhibitors.[6] |
Visualizing the Pharmacophore and Experimental Workflow
To better understand the key structural features and the process of SAR evaluation, the following diagrams are provided.
Generalized Pyrazine Kinase Inhibitor Pharmacophore
This diagram illustrates the essential structural elements and interactions of a typical pyrazine-based kinase inhibitor within the ATP-binding pocket.
Caption: Generalized binding mode of a pyrazine-based kinase inhibitor.
Experimental Workflow for SAR Study
This diagram outlines the typical steps involved in a structure-activity relationship study for novel kinase inhibitors.
Caption: A typical workflow for a structure-activity relationship study.
Experimental Protocols for SAR Determination
The evaluation of SAR relies on robust and reproducible experimental assays. Below are generalized protocols for key experiments in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction.[9] A highly active kinase will consume more ATP, resulting in a lower luminescence signal. Conversely, an effective inhibitor will spare ATP, leading to a higher signal.[9]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2.5 µL of a 2X kinase solution (in kinase assay buffer) to each well, except for the negative control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X substrate/ATP solution (in kinase assay buffer) to all wells to start the reaction. The final ATP concentration should be close to its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for the specific kinase.
-
-
Signal Detection:
-
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Potency Assay (Anti-proliferative MTT Assay)
This protocol assesses the ability of a compound to inhibit cell growth, which is often a downstream consequence of kinase inhibition.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Perspectives
The pyrazine scaffold is a versatile and highly effective core for the design of potent and selective kinase inhibitors. The structure-activity relationships of these compounds are well-defined, with specific substitutions on the pyrazine ring enabling fine-tuning of their biological activity. A deep understanding of these SAR principles is essential for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. Future research will likely focus on developing novel pyrazine derivatives that can overcome drug resistance, a common challenge with targeted therapies, and explore new kinase targets.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
Differentiating Diazine Isomers: A Comparative Guide to the Mass Spectra of Pyrazine, Pyridazine, and Pyrimidine
For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a frequent and critical challenge. Diazines, a class of aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring, present a classic analytical puzzle. Pyrazine, pyridazine, and pyrimidine, as positional isomers with the identical molecular formula (C₄H₄N₂) and molecular weight (80.0880 g/mol ), are indistinguishable by low-resolution mass spectrometry based on their molecular ion peak alone.[1][2] However, the distinct placement of the nitrogen atoms within the aromatic ring leads to unique electronic distributions and, consequently, characteristic fragmentation patterns upon electron ionization. This guide provides an in-depth comparative analysis of the mass spectra of these three diazine isomers, offering experimental insights and detailed protocols to facilitate their unambiguous identification.
The Challenge of Isomeric Differentiation
The primary obstacle in the mass spectrometric analysis of pyrazine and its isomers lies in their identical mass-to-charge ratio (m/z) for the molecular ion. Standard mass spectrometric techniques that measure this value cannot, by themselves, differentiate between these compounds. The solution to this analytical problem is found in the fragmentation patterns generated by electron ionization (EI), a hard ionization technique that imparts significant energy into the analyte molecule, causing it to break apart in a reproducible manner. The resulting fragment ions and their relative abundances serve as a molecular fingerprint, allowing for the confident identification of each isomer.
Comparative Analysis of Mass Spectra
The 70 eV electron ionization mass spectra of pyrazine, pyridazine, and pyrimidine exhibit distinct differences in their fragmentation patterns. The relative abundances of the key fragment ions provide the basis for their differentiation.
| m/z | Proposed Fragment | Pyrazine (1,4-diazine) Relative Abundance (%) | Pyridazine (1,2-diazine) Relative Abundance (%) | Pyrimidine (1,3-diazine) Relative Abundance (%) |
| 80 | [M]⁺ | 100 | 100 | 100 |
| 54 | [M-C₂H₂]⁺ | 12 | 20 | 85 |
| 53 | [M-HCN]⁺ | 85 | 15 | 80 |
| 52 | [M-N₂]⁺ or [M-C₂H₄]⁺ | 20 | 80 | 30 |
| 51 | [M-HCN-H]⁺ | 30 | 50 | 45 |
| 28 | [N₂]⁺ or [C₂H₄]⁺ | 10 | 60 | 15 |
| 27 | [HCN]⁺ | 25 | 10 | 20 |
| 26 | [CN]⁺ | 30 | 25 | 25 |
Note: The relative abundances are approximate and can vary slightly between different instruments and experimental conditions. Data is compiled from the NIST WebBook.[1][2]
From this data, several key distinguishing features emerge:
-
Pyridazine (1,2-diazine): The most characteristic fragmentation pathway for pyridazine is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent peak at m/z 52.[3] This is a retro-Diels-Alder reaction, facilitated by the adjacent nitrogen atoms. The peak at m/z 28, corresponding to [N₂]⁺, is also significantly more intense in the pyridazine spectrum compared to its isomers.
-
Pyrimidine (1,3-diazine): The mass spectrum of pyrimidine is dominated by the loss of a hydrogen cyanide (HCN) molecule, leading to a strong peak at m/z 53. A subsequent loss of a second HCN molecule to produce a fragment at m/z 26 is also a characteristic feature. The base peak is often the molecular ion, but the fragment at m/z 54 can also be very intense.
-
Pyrazine (1,4-diazine): Pyrazine's fragmentation is also characterized by the loss of HCN, giving a significant peak at m/z 53. However, unlike pyrimidine, it also shows a prominent peak at m/z 26. A key differentiator is the relatively lower abundance of the m/z 52 peak compared to pyridazine. The molecular ion at m/z 80 is typically the base peak.[1][4]
Fragmentation Mechanisms
Understanding the underlying fragmentation mechanisms provides a deeper insight into why these isomers behave differently in the mass spectrometer.
Pyridazine Fragmentation Pathway
The proximity of the two nitrogen atoms in pyridazine readily facilitates the expulsion of a stable dinitrogen molecule.
Caption: Fragmentation of Pyridazine.
Pyrimidine Fragmentation Pathway
The 1,3-arrangement of nitrogen atoms in pyrimidine favors the elimination of hydrogen cyanide.
Caption: Fragmentation of Pyrimidine.
Pyrazine Fragmentation Pathway
Pyrazine also loses HCN, but the fragmentation is generally more complex, leading to a greater variety of smaller fragments.
Caption: Fragmentation of Pyrazine.
Experimental Protocol: GC-MS Analysis of Diazine Isomers
For a robust and reproducible analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, as the chromatographic separation provides an additional layer of confidence in the identification.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-17ms (50% Phenyl-methylpolysiloxane) or a polar column like a DB-WAX (Polyethylene glycol) is recommended for optimal separation of these isomers. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Method Parameters
Caption: GC-MS Method Parameters.
Sample Preparation
-
Standard Preparation: Prepare individual 100 ppm stock solutions of pyrazine, pyridazine, and pyrimidine in a suitable solvent such as methanol or dichloromethane.
-
Working Standard: Prepare a mixed working standard containing all three isomers at a concentration of 10 ppm by diluting the stock solutions.
-
Injection: Inject 1 µL of the working standard into the GC-MS system.
Data Analysis
-
Chromatogram Analysis: Examine the total ion chromatogram (TIC) to confirm the separation of the three isomers.
-
Mass Spectra Extraction: Extract the mass spectrum for each of the separated chromatographic peaks.
-
Spectral Comparison: Compare the obtained mass spectra with a reference library (e.g., NIST) and with the characteristic fragmentation patterns outlined in this guide to confirm the identity of each isomer. For challenging identifications, especially with substituted pyrazines, the use of retention indices can provide additional confirmation.[5][6]
Conclusion
The differentiation of pyrazine, pyridazine, and pyrimidine, while challenging at first glance, is readily achievable through a careful analysis of their electron ionization mass spectra. The characteristic fragmentation pathways, driven by the unique positions of the nitrogen atoms in each isomer, provide a reliable means of identification. By employing a well-optimized GC-MS method, researchers can achieve both chromatographic separation and mass spectral confirmation, ensuring the accurate and confident identification of these important heterocyclic compounds in their analytical workflows.
References
- 1. Pyrazine [webbook.nist.gov]
- 2. Pyrazine [webbook.nist.gov]
- 3. [PDF] Electron impact ionization and cationic fragmentation of the pyridazine molecules | Semantic Scholar [semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3,6-Dimethylpyrazine-2-carbonitrile
This guide provides essential safety protocols and operational guidance for laboratory professionals working with 3,6-Dimethylpyrazine-2-carbonitrile (CAS No. 2435-47-4). Given that comprehensive toxicological data for this specific compound is not widely published, the following procedures are synthesized from established safety standards for structurally related pyrazine and nitrile compounds.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research environment.
Foundational Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrazine derivatives and nitrile-containing molecules, this compound should be treated as a substance with the potential for significant health effects.
-
Oral Toxicity: Many pyrazine derivatives are classified as harmful if swallowed.[2][3][4][5]
-
Dermal and Eye Irritation: Pyrazines are frequently reported as irritants to the skin and eyes, with some analogs causing serious eye damage.[2][6][7][8][9] Certain related compounds are also classified as toxic in contact with skin.[7]
-
Respiratory Hazards: Inhalation of vapors or dusts may cause respiratory tract irritation.[6][8][9][10] Some analogs are toxic if inhaled.[7]
-
Flammability: Many related compounds are combustible liquids or solids, necessitating strict control of ignition sources.[2][3][11][12][13]
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of appropriate PPE is your primary defense against chemical exposure. The following specifications are based on a conservative assessment of the risks associated with pyrazine and nitrile functional groups.
| Protection Type | Specification | Causality and Rationale |
| Eye and Face | Chemical safety goggles compliant with OSHA 1910.133 or EN166 standards. A full-face shield is required when handling larger quantities (>50g) or during procedures with a high splash potential.[3][11][13] | Protects against splashes and vapors that can cause severe eye irritation or irreversible damage, a known risk with similar pyrazine compounds.[2][7][8][14][15] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[14] | Provides a barrier against dermal absorption and irritation.[6] Thin nitrile gloves offer protection against brief contact only; they must be removed and discarded immediately upon contamination to prevent breakthrough and permeation.[16] |
| Body Protection | A flame-resistant laboratory coat, full-length pants, and closed-toe shoes.[12][14] | Minimizes skin exposure from accidental spills and provides a crucial layer of protection against the potential flammability hazards associated with this class of compounds.[11][14] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Required when handling the compound outside of a certified chemical fume hood or in areas with inadequate ventilation to protect the respiratory tract from harmful vapors.[6][14] If handling as a powder, a respirator with a P1 or N95 particulate filter is also necessary.[1][12] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following procedural steps provide a framework for the safe handling of this compound.
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[6][14]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Remove all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[3][11][12][13]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Execution:
-
Decontamination and Cleanup:
-
Following the procedure, decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove contaminated gloves using a technique that avoids skin contact and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[12][13][15]
-
Caption: Safe handling workflow for this compound.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] It must be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Disposal: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[14] Place materials in a designated and properly labeled hazardous waste container and follow all institutional, local, and national environmental regulations.[3][13][14] Do not pour this chemical down the drain.[12][14]
Emergency and First-Aid Measures
Immediate and correct action is vital in the event of an exposure.
| Exposure Route | Immediate First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [13][14][15] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [7][13][14] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7][13][14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. [4][5][7][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 6. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synerzine.com [synerzine.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synerzine.com [synerzine.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
